N-Oxodecyl meglumine

Catalog No.
S572507
CAS No.
85261-20-7
M.F
C17H35NO6
M. Wt
349.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Oxodecyl meglumine

CAS Number

85261-20-7

Product Name

N-Oxodecyl meglumine

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]decanamide

Molecular Formula

C17H35NO6

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3/t13-,14+,16+,17+/m0/s1

InChI Key

UMWKZHPREXJQGR-XOSAIJSUSA-N

SMILES

CCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Synonyms

decanoyl-N-methylglucamide, MEGA-10

Canonical SMILES

CCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

MEGA-10 Properties and Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

MEGA-10 is a non-ionic detergent frequently used in biochemical research for solubilizing membrane proteins [1]. Its key properties are summarized in the table below.

Property Value / Description
IUPAC Name N-Decanoyl-N-methylglucamine [1]
Molecular Formula C₁₇H₃₅NO₆ [1] [2]
Molecular Weight 349.47 g/mol [1] [2]
Critical Micelle Concentration (CMC) 6-7 mM [1]
Type Non-ionic [1]
Solubility Water soluble [1]
Primary Applications Solubilization of biological membranes; easily removed by dialysis [1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year [2]

A Practical Workflow for Using MEGA-10

Since detailed protocols were not available in the search results, the following diagram outlines a general experimental workflow for solubilizing membrane proteins with MEGA-10, based on its standard use.

Start Prepare MEGA-10 Stock Solution A Isolate Membrane Fraction Start->A B Add MEGA-10 Solution (Above CMC: 6-7 mM) A->B C Incubate on Ice (Gentle agitation) B->C D Centrifuge (Remove insoluble material) C->D E Collect Supernatant (Solubilized proteins) D->E F Purify & Analyze E->F Dialysis Remove Detergent via Dialysis E->Dialysis If needed

Key Experimental Considerations:

  • Solution Preparation: First prepare a stock solution. MEGA-10 has a reported solubility of 0.30% in H₂O at 0-5°C [2].
  • Working Concentration: Use MEGA-10 at a concentration well above its Critical Micelle Concentration (CMC) of 6-7 mM to ensure efficient micelle formation for solubilization [1].
  • Detergent Removal: After solubilization, MEGA-10 can be easily removed from the protein solution by dialysis against a detergent-free buffer [1].

Sourcing and Safety

MEGA-10 is available from biochemical suppliers for research purposes [2]. It is intended for research use only and is not for human consumption [2]. Standard laboratory safety practices should be followed.

References

Core Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Fundamental Properties of N-Decanoyl-N-methylglucamine (MEGA-10)

Property Details
CAS Number 85261-20-7 [1] [2] [3]
IUPAC Name N-Methyl-N-(2,3,4,5,6-pentahydroxyhexyl)decanamide [4]
Common Names MEGA-10, N-Decanoyl-N-methyl-D-glucamine [1] [2]
Molecular Formula C₁₇H₃₅NO₆ [1] [2]
Molecular Weight 349.5 g/mol [1]
Physical Form White to off-white solid powder [2] [3]
Critical Micelle Concentration (CMC) 6-7 mM (at 20-25°C) [2]
Purity Grades Available as ≥98% and ≥99% purity for research [2] [5] [6]

Mechanism of Action as a Detergent

N-Decanoyl-N-methylglucamine is an amphiphilic molecule featuring a hydrophobic decanoyl tail and a hydrophilic, polyhydroxylated glucamine headgroup [1]. Its effectiveness stems from this structure:

  • Micelle Formation: In aqueous solutions above its CMC, molecules assemble into micelles. The hydrophobic tails cluster inward, shielding themselves from water, while the hydrophilic heads face outward [1].
  • Membrane Solubilization: MEGA-10 disrupts lipid-lipid and lipid-protein interactions within membranes. Its monomers integrate into the lipid bilayer, and as micelles, they break off membrane fragments, effectively solubilizing lipids and integral membrane proteins into mixed micelles [1] [5].

The following diagram illustrates this membrane solubilization process:

G A MEGA-10 Monomers B Insertion into Lipid Bilayer A->B C Membrane Disruption B->C D Formation of Soluble Mixed Micelles C->D F Solubilized Membrane Protein D->F E Intact Membrane Protein E->F Extracted and Stabilized

Diagram: MEGA-10 solubilizes membranes by inserting monomers, disrupting the bilayer, and forming mixed micelles with lipids and proteins.

Key Research Applications and Protocols

MEGA-10's mild, non-denaturing properties make it suitable for diverse experimental applications.

Table 2: Primary Research Applications of MEGA-10

Application Area Specific Use Rationale & Benefit
Membrane Protein Studies Extraction and purification of integral membrane proteins from cellular membranes [1] [2]. Solubilizes proteins while preserving native structure and function; maintains protein activity.
Lipidomics Research Solubilization of lipids for analysis [1]. Effectively disperses and solubilizes diverse lipid species for downstream analytical techniques.
Liposome and Vesicle Technology Stabilizing lipid vesicles for biophysical assays; incorporation of amphiphilic complexes into liposomal bilayers [1] [7]. Provides stability for vesicles; enables functionalization, e.g., with MRI contrast agents.
MRI Contrast Agent Development Forming liposomal carriers for gadolinium(III)-based contrast agents [7]. Serves as an amphiphilic ligand for Gd(III), creating complexes with high relaxivity for enhanced imaging.
Detailed Experimental Protocol: Extraction of Membrane Proteins

This is a generalized protocol based on standard methods for using detergents like MEGA-10 [1] [2].

  • Step 1: Cell Membrane Preparation

    • Homogenize cells or tissue in an appropriate isotonic buffer (e.g., 20 mM Tris-HCl, 250 mM sucrose, pH 7.4).
    • Isolate the membrane fraction using differential centrifugation.
  • Step 2: Solubilization

    • Resuspend the pelleted membranes in a solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) containing 1-2% (w/v) MEGA-10.
    • The optimal detergent-to-protein ratio should be determined empirically (e.g., testing from 1:1 to 10:1).
    • Gently agitate the mixture for 2-4 hours at 4°C to keep proteins cool and stable.
  • Step 3: Clarification

    • Centrifuge the solubilized mixture at high speed (e.g., 100,000 × g) for 30-60 minutes at 4°C.
    • Collect the supernatant, which contains the solubilized membrane proteins in complex with MEGA-10 micelles.
  • Step 4: Downstream Processing

    • The clarified supernatant can be applied to chromatography columns for protein purification. Note that the presence of MEGA-10 is required in all subsequent buffers to prevent protein aggregation.

Practical Considerations for Use

  • Solution Preparation: MEGA-10 has high water solubility (≥10 mg/mL at 20°C) [3]. Solutions can be prepared by direct dissolution in aqueous buffer with gentle stirring or warming if needed.
  • Storage: The solid powder should be stored at 2-8°C [2]. Stock solutions are stable for short periods under refrigeration but for long-term use, consider sterile filtering and freezing aliquots at -20°C.
  • Removal and Dialysis: MEGA-10 is dialyzable due to its high CMC [2]. It can be effectively removed from protein samples using standard dialysis techniques against detergent-free buffers.

References

MEGA-10: A Technical Profile

Author: Smolecule Technical Support Team. Date: February 2026

MEGA-10, known chemically as N-Decanoyl-N-methylglucamine, is a non-ionic detergent widely used in life science research, primarily for the solubilization and study of membrane proteins [1] [2] [3]. Its structure features a hydrophobic alkyl chain and a hydrophilic glucamine headgroup, making it effective for breaking lipid bilayers without denaturing proteins.

The table below summarizes its key chemical and physical properties:

Property Specification
Molecular Formula C₁₇H₃₅NO₆ [4] [5] [2]
Molecular Weight 349.46 g/mol [4] [6] [2]
CAS Number 85261-20-7 [5] [1] [3]
Form White to off-white crystalline solid or powder [1] [2] [3]
Purity Typically >98% to >99% [5] [1] [2]
Solubility Water soluble [4] [1] [2]
Critical Micelle Concentration (CMC) ~6-7 mM (at 25°C) [5] [2]
Storage Temperature -20°C [5] [6] [1]

Mechanism of Action in Membrane Protein Solubilization

The primary "mechanism of action" for MEGA-10 is its function as a surfactant. It works by interacting with the hydrophobic components of cell membranes and proteins, facilitating their incorporation into an aqueous solution.

The following diagram illustrates the general workflow of using MEGA-10 for membrane protein solubilization:

G CellMembrane Cell Membrane DisruptedMembrane Disrupted Membrane & MEGA-10 Micelles CellMembrane->DisruptedMembrane  Disruption MEGA10 MEGA-10 Solution MEGA10->DisruptedMembrane  Incubation SolubilizedProtein Solubilized Membrane Proteins in Solution DisruptedMembrane->SolubilizedProtein  Stabilization

The process of membrane protein solubilization using MEGA-10 detergent.

  • Micelle Formation: When the concentration of MEGA-10 in an aqueous solution exceeds its Critical Micelle Concentration (CMC) of approximately 6-7 mM, the molecules spontaneously assemble into micelles [5] [2]. In these structures, the hydrophobic tails cluster together in the center, shielded from the water by the hydrophilic glucamine heads [1].
  • Membrane Disruption: These micelles interact with the cell membrane's phospholipid bilayer. They effectively disintegrate the membrane by incorporating lipid molecules into mixed micelles [1].
  • Protein Solubilization: Integral membrane proteins, which have hydrophobic regions, are captured and surrounded by MEGA-10 molecules. The detergent molecules coat the protein's hydrophobic domains, effectively presenting a hydrophilic exterior that allows the entire complex to remain dissolved in the water-based buffer [1] [3]. This process stabilizes the proteins and prevents them from aggregating.

Key Research Applications

Due to its mild, non-ionic nature, MEGA-10 is favored for specific research applications where preserving protein function is critical:

  • Extraction of Functional Proteins: It has been used to solubilize the melibiose transport carrier from E. coli and subsequently reconstitute it into functional liposomes [3]. It has also been used to reconstitute amino acid transporters from rat liver [3].
  • Membrane Biochemistry Studies: Its properties make it a good candidate for initial trials in extracting membrane proteins while trying to maintain their biological activity [5] [1].
  • Protein-Protein Interaction Studies: By gently solubilizing protein complexes from membranes, it can help in studying native interactions.

Experimental Considerations

When designing experiments with MEGA-10, researchers should note the following practical aspects:

  • High CMC Advantage: A high CMC value (~6-7 mM) means MEGA-10 micelles are relatively easy to dissociate. This allows for the detergent to be easily removed by dilution or dialysis, which is a crucial step for reconstituting proteins into artificial liposomes or for functional assays [1] [2].
  • UV Transparency: Like other glucamide detergents, MEGA-10 is transparent in the UV region, making it suitable for protein purification and analysis techniques that rely on UV spectrophotometry [1].
  • Solution Preparation: A typical stock solution can be prepared by dissolving MEGA-10 in water or buffer. For example, one supplier notes that a 66.67 mg/mL solution in DMSO is equivalent to a 190.78 mM concentration [4].

Important Distinction from Other Products

It is critical to differentiate this research reagent from other, unrelated commercial products that share a similar name.

  • The MEGA-10 described here is exclusively for research use and is not for human consumption [4] [6] [3].
  • Search results also revealed a nutraceutical product called "OmegaGenics Mega 10," which is a combination of Omega-7 and Omega-3 fatty acids intended for cardiovascular and metabolic health [7], and a renal medicine called "MEGA-10" which is a composition of Ubidecarenone, L-Carnitine, and Lycopene [8]. These are entirely different substances from the biochemical reagent N-Decanoyl-N-methylglucamine.

References

N-Decanoyl-N-methylglucamine solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Properties

The table below summarizes the fundamental identifiers and properties of MEGA-10 as found in the technical data sheets [1] [2] [3].

Property Value / Description
CAS Number 85261-20-7 [1] [2] [3]
Molecular Formula C17H35NO6 [1] [2] [3]
Molecular Weight 349.46 g/mol [1] [2]
Purity >99% [2] (also available as 98% min. [1])
Form White to Off-White solid powder [1] [2]
Melting Point 91-93 °C [1]
Critical Micelle Concentration (CMC) ~6-7 mM [2] (7.4 mM reported in 0.1M Tris-HCl, pH 7.4 at 25°C [1])

Solubility and Stability Guidelines

The following table details the available information on the solubility and stability of MEGA-10, which are critical for experimental design [1] [2].

Aspect Guideline
Water Solubility Soluble at 10 mg/mL at 20 °C, yielding a clear, colorless solution [1].
Methanol Solubility Soluble at 50 mg/mL [1].
Storage Temperature -20°C [2].
Hygroscopicity No [2].
Light Sensitivity No [2].
Shelf Life 1 year [2].

Primary Research Applications and Protocols

MEGA-10 is a non-ionic detergent prized for its ability to solubilize biological membranes without denaturing proteins. The table below outlines its key research applications and general methodologies [3].

Application Protocol Description Key Consideration
Membrane Protein Solubilization Used to disrupt lipid-lipid and lipid-protein interactions for extracting integral membrane proteins. Helps maintain native protein structure and function for downstream studies [3]. Concentration must be above the CMC (~6-7 mM). Optimal working concentrations should be determined empirically [2].
Lipid Vesicle Stabilization Incorporated into lipid bilayers to stabilize vesicles for various biophysical assays [3]. The purity of the detergent is crucial for consistent results, especially in sensitive assays [1] [2].
Protein Crystallization Serves as a starting point in structural biology by stabilizing proteins in solution and promoting crystal growth [2]. The non-ionic nature minimizes interference with protein-protein interactions necessary for crystal formation.

The general workflow for using MEGA-10 in membrane protein research can be visualized as follows:

G Start Start: Cell Membrane Preparation A Add MEGA-10 Solution [Concentration > CMC] Start->A B Incubate to Solubilize A->B C Centrifuge to Remove Insoluble Material B->C D Collect Supernatant (Solubilized Proteins) C->D E Proceed to Downstream Analysis D->E

Practical Handling and Purification Notes

For reliable experimental results, please note the following:

  • Impurities: Commercial preparations of MEGA-10 may contain impurities like decanoic acid and N-methylglycamine [1].
  • Purification: If high purity is essential for your research, the compound can be purified. One method involves grinding the solid with diethyl ether, then with petroleum ether, followed by drying and recrystallization from methanol/diethyl ether [1].

Limitations of Current Information

The search results have several key limitations:

  • Dated Sources: Much of the technical data comes from supplier pages and sources that are several years old and may not reflect the very latest research [1] [2] [3].
  • Incomplete Data: The results lack a comprehensive set of stability data (e.g., stability across pH ranges, long-term stability in solution, compatibility with various buffers and salts) and more nuanced solubility information.
  • No Signaling Pathways: The search did not yield information on specific signaling pathways affected by MEGA-10, as it is primarily a research tool rather than a pathway modulator.

References

Comprehensive Application Notes and Protocols for MEGA-10 in Membrane Protein Solubilization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MEGA-10 and Its Role in Membrane Protein Research

MEGA-10 (n-Decanoyl-N-methylglucamine) is a zwitterionic detergent belonging to the glucamide family that has proven particularly valuable in membrane protein biochemistry. As integral membrane proteins constitute approximately 30% of all human proteins and represent over 60% of current drug targets, the development of effective solubilization techniques is crucial for both basic research and drug discovery. [1] [2] Unlike traditional detergents that often denature proteins or interfere with analytical procedures, MEGA-10 offers a balanced combination of effective solubilization and protein stabilization, making it suitable for a wide range of applications from basic extraction to advanced structural studies. [3]

The fundamental challenge in membrane protein research lies in the need to extract these hydrophobic proteins from their native lipid environments while maintaining their structural integrity and biological activity. MEGA-10 addresses this challenge through its unique chemical structure featuring a decanoyl hydrophobic tail connected to a hydrophilic N-methylglucamide head group. This arrangement creates an amphipathic molecule that effectively mimics the natural lipid environment, forming micelles that solubilize membrane proteins while preserving their functional states. Additionally, MEGA-10's high critical micelle concentration (CMC) and UV transparency make it particularly suitable for downstream applications requiring detergent removal or spectroscopic analysis. [3]

Characteristics and Advantages of MEGA-10

Key Physicochemical Properties

MEGA-10 possesses several essential characteristics that make it well-suited for membrane protein solubilization and stabilization. Its balanced hydrophobicity allows for effective interaction with membrane protein surfaces without causing excessive disruption of protein structure. The detergent's non-ionic nature with zwitterionic characteristics ensures compatibility with various buffer systems and experimental techniques, while its high water solubility facilitates easy preparation of working solutions. Furthermore, MEGA-10's transparency in the UV region enables protein monitoring at wavelengths commonly used in protein characterization, addressing a significant limitation of many traditional detergents. [3]

Table 1: Key Characteristics of MEGA-10 Detergent

Property Specification Experimental Significance
Chemical Name n-Decanoyl-N-methyl-D-glucamine Precise chemical identification
Molecular Weight 349.46 g/mol Calculation of molar concentrations
Critical Micelle Concentration (CMC) 7-25 mM (varies by condition) Determines working concentration range
Appearance White powder or granules Easy visual identification and handling
Purity (HPLC) ≥98.0% Reduced batch-to-batch variability
Solubility in Water Clear, colorless solution Easy preparation of stock solutions
pH (25°C) 5.0-8.0 Compatibility with physiological conditions
Melting Point 88-95°C Storage and handling considerations
Advantages Over Alternative Detergents

When compared to other commonly used detergents, MEGA-10 offers several distinct advantages for membrane protein studies. Unlike ionic detergents such as SDS, which tend to denature proteins and strip away essential associated lipids, MEGA-10 provides gentle extraction that maintains protein function. Similarly, compared to other non-ionic detergents like Triton X-100, MEGA-10 features a higher CMC value, facilitating easier removal through dialysis or dilution when necessary. The detergent's synthetic purity and consistent composition eliminate concerns about batch-to-batch variability that plague naturally-derived detergents. [3] [4]

Recent computational studies have further validated MEGA-10's effectiveness, demonstrating its superior ability to both penetrate lipid bilayers and stabilize extracted membrane proteins. Molecular dynamics simulations reveal that MEGA-10 effectively invades phospholipid bilayers while maintaining the structural integrity of embedded proteins, a balance that many other detergents fail to achieve. This dual capability of efficient membrane extraction and protein stabilization makes MEGA-10 particularly valuable for studying challenging membrane protein targets that have proven refractory to other solubilization approaches. [4]

MEGA-10 Solubilization Protocol

Reagent Preparation

Effective solubilization begins with proper preparation of all necessary reagents. The following solutions should be prepared fresh or stored appropriately:

  • MEGA-10 Stock Solution (10% w/v): Dissolve 1 g of MEGA-10 powder in 10 mL of ultrapure water by gentle stirring or inversion. Do not vortex vigorously to prevent foaming. Filter through a 0.22 μm membrane and store at 4°C for up to two weeks. [3]
  • Extraction Buffer: 40 mM Tris-HCl (pH 7.4), 7 M urea, 2 M thiourea, 1-4% total detergent. For mixed detergent systems, use 3% CHAPS with 1% MEGA-10. Add protease inhibitors immediately before use. [1]
  • Membrane Suspension Buffer: 20 mM MOPS (pH 7.5), 150 mM NaCl, 1 mM EDTA. Keep at 4°C throughout the procedure. [5]
Step-by-Step Extraction Procedure

The following optimized protocol has been validated for various biological membrane systems including erythrocyte membranes, mouse liver membranes, and mouse brain membranes: [1]

  • Membrane Preparation: Isolate biological membranes from your source material using standard differential centrifugation techniques. For tissue samples, homogenize first in ice-cold membrane suspension buffer using a Dounce homogenizer. For cell cultures, disrupt cells using French press, sonication, or nitrogen cavitation. Pellet membranes by centrifugation at 150,000 × g for 1 hour at 4°C. [1] [5]

  • Membrane Resuspension: Carefully resuspend the membrane pellet in a minimal volume of ice-cold membrane suspension buffer using gentle sonication (3 × 10-second bursts with cooling intervals) or Dounce homogenization. Avoid foam formation. Determine protein concentration using a compatible assay (e.g., BCA with appropriate detergent controls). [5]

  • Detergent Extraction: Add the appropriate volume of MEGA-10 stock solution to achieve a final detergent concentration of 1-4% in extraction buffer. The optimal ratio is typically 1-2 mg membrane protein per mL of extraction buffer. For challenging samples, the mixed detergent system (3% CHAPS:1% MEGA-10) often yields superior results. [1]

  • Solubilization Incubation: Incubate the extraction mixture with gentle end-over-end mixing for 2 hours at 4°C. Do not shake or vortex, as this can cause protein denaturation and foam formation.

  • Insoluble Material Removal: Centrifuge the solubilized extract at 150,000 × g for 1 hour at 4°C to pellet insoluble material. Carefully collect the supernatant containing solubilized membrane proteins. [1] [5]

  • Buffer Exchange and Concentration: If necessary, perform buffer exchange using size exclusion chromatography or centrifugal concentrators compatible with detergents. For downstream applications sensitive to urea/thiourea, dilute the extract and concentrate repeatedly using centrifugal filter devices with appropriate molecular weight cut-offs.

The following workflow diagram illustrates the key steps in the MEGA-10 membrane protein solubilization protocol:

MEGA10_Workflow Start Start Membrane Preparation MembranePrep Homogenize Tissue/Cells in Suspension Buffer Start->MembranePrep Centrifuge1 Differential Centrifugation (150,000 × g, 1 hr) MembranePrep->Centrifuge1 Resuspend Resuspend Membrane Pellet in Buffer Centrifuge1->Resuspend Extraction Add MEGA-10 Extraction Buffer (1-4% final) Resuspend->Extraction Incubate Incubate with Mixing (2 hours, 4°C) Extraction->Incubate Centrifuge2 Remove Insoluble Material (150,000 × g) Incubate->Centrifuge2 Supernatant Collect Solubilized Protein Supernatant Centrifuge2->Supernatant BufferExchange Buffer Exchange/ Concentration Supernatant->BufferExchange Applications Downstream Applications BufferExchange->Applications

Performance Data and Experimental Results

Comparative Extraction Efficiency

Rigorous testing across multiple biological systems has demonstrated MEGA-10's effectiveness in membrane protein solubilization. In comparative studies with common detergents like CHAPS, MEGA-10 consistently showed improved extraction of hydrophobic membrane proteins, particularly those with multiple transmembrane domains. When used in combination with other detergents such as LPC (1-lauroyl lysophosphatidylcholine), MEGA-10 exhibited additive improvements in protein spot number, density, and resolution in two-dimensional gel electrophoresis analyses. [1]

Table 2: Performance Comparison of MEGA-10 in Different Membrane Systems

Membrane Source Extraction Condition Key Improvements Best For
Human Erythrocyte 3% CHAPS:1% MEGA-10 2.2±0.1-fold increase in specific spot density; improved Band III resolution High-resolution 2DE of simple membrane systems
Mouse Brain 3% CHAPS:1% MEGA-10 13±3 novel spots detected; 2.8±0.9-fold density increase for 5 spots Complex neural membrane proteomes
Mouse Liver 3% CHAPS:1% MEGA-10 Reduced horizontal streaking; improved high MW protein resolution Metabolic enzyme studies
Archaeal T2 Channel MEGA-10 with lipid reconstitution Successful incorporation into Salipro nanoparticles Structural studies by cryo-EM
Bacterial POT Transporter MEGA-10 stabilization Increased thermal stability (Tm 72°C vs 43°C in nonyl maltoside) Transporters and metabolic proteins
Applications in Structural Biology

Recent advances in structural biology have further highlighted MEGA-10's utility, particularly in the rapidly growing field of cryo-electron microscopy. While traditional detergents often prove suboptimal for high-resolution structural studies due to particle heterogeneity and background noise, MEGA-10 has shown excellent performance in stabilizing membrane proteins for structural analysis. When used in conjunction with innovative nanoparticle technologies like Salipro (Saposin-lipoprotein) nanoparticles, MEGA-10 facilitates the preparation of monodisperse membrane protein samples suitable for single-particle analysis. This approach has enabled high-resolution structure determination of challenging membrane protein targets such as the bacterial peptide transporter POT1, revealing clear density for transmembrane helices and enabling detailed structural insights. [2]

The thermal stabilization provided by MEGA-10 represents another significant advantage for structural studies. Comparative studies using differential scanning fluorimetry have demonstrated that membrane proteins embedded in MEGA-10-containing nanoparticles exhibit substantially higher thermal stability (with melting temperatures up to 72°C) compared to those solubilized in conventional maltoside detergents (melting temperatures around 43°C). This enhanced stability significantly extends the viable timeframe for sample preparation and data collection, which is particularly valuable for time-consuming techniques like cryo-EM. [2]

Alternative Applications and Methodologies

MEGA-10 in Drug Delivery Systems

Beyond conventional membrane protein studies, MEGA-10 has shown promise in emerging applications in drug delivery and nanomedicine. Recent spectroscopic analyses have revealed that MEGA-10 interacts with lectin proteins such as Concanavalin A through spontaneous association driven by favorable enthalpy changes. This interaction, which is stronger at physiological pH (7.4) than at acidic pH (5.0), suggests potential applications in targeted drug delivery systems designed to recognize specific carbohydrate motifs overexpressed on cancer cell surfaces. The detergent's biodegradability and low toxicity profile further support its potential use in pharmaceutical applications, though additional formulation studies are needed to fully explore this possibility. [6]

Computational Screening and Prediction

The process of detergent selection for membrane protein studies has traditionally been empirical and resource-intensive. However, recent advances in computational modeling now offer more rational approaches to detergent screening. All-atom molecular dynamics simulations can predict detergent performance by evaluating two key parameters: membrane invasion efficiency (the ability to penetrate lipid bilayers) and protein stabilization capacity (the ability to maintain native protein folds). These computational approaches have confirmed MEGA-10's effectiveness in both categories, providing a theoretical foundation for its observed experimental performance and potentially guiding the development of even more effective detergent variants in the future. [4]

The following diagram illustrates the decision-making process for implementing MEGA-10 in membrane protein studies:

MEGA10_Decision Start Membrane Protein Study Objective StructuralBio Structural Biology (Cryo-EM, X-ray) Start->StructuralBio FunctionalAssay Functional Assays (Activity, Binding) Start->FunctionalAssay Proteomics Proteomics Analysis (2D Gels, MS) Start->Proteomics SB1 Use MEGA-10 with Nanoparticle Reconstitution StructuralBio->SB1 High Stability Needed FA1 Test MEGA-10 at 1-2% in Physiological Buffers FunctionalAssay->FA1 Maintain Activity Prot1 Use 3% CHAPS:1% MEGA-10 Mixed Detergent System Proteomics->Prot1 2D Gel Electrophoresis Compare Compare with Traditional Detergents (CHAPS, DDM) SB1->Compare FA1->Compare Prot1->Compare Optimization Optimize Concentration (0.5-4% range) Compare->Optimization

Troubleshooting and Optimization Guidelines

Common Issues and Solutions

Even with an optimized protocol, researchers may encounter challenges when working with MEGA-10. The following table addresses common issues and provides evidence-based solutions:

Table 3: Troubleshooting Guide for MEGA-10 Solubilization

Problem Potential Causes Solutions Preventive Measures
Low Protein Yield Insufficient detergent:protein ratio; Incomplete membrane disruption Increase MEGA-10 concentration to 4%; Add brief sonication steps Determine optimal detergent:protein ratio empirically; Ensure complete membrane homogenization
Protein Aggregation Overly rapid detergent removal; Protein denaturation during extraction Slow dialysis or step-wise dilution; Include stabilizing additives (glycerol, lipids) Maintain critical micelle concentration; Avoid foam formation during handling
Poor 2DE Resolution Incomplete solubilization; Horizontal streaking Use mixed detergent system (CHAPS:MEGA-10:LPC); Increase urea/thiourea concentrations Implement clean-up protocols; Use fresh buffer systems
Enzyme Activity Loss Removal of essential lipids; Partial denaturation Add natural lipids during extraction; Use milder extraction conditions Minimize extraction time; Work at 4°C throughout procedure
Detergent Interference High UV absorbance; Interaction with assay components Switch to MEGA-10 (inherently UV-transparent); Include detergent controls Dialyze or dilute samples below CMC when possible
Optimization Strategies

Systematic optimization of MEGA-10 conditions remains essential for challenging membrane protein targets. While the protocols described provide an excellent starting point, researchers should consider empirical testing of detergent concentration, extraction time, and buffer composition for their specific applications. For particularly delicate membrane protein complexes, gradual detergent introduction using slow mixing or step-wise addition may improve outcomes by allowing more natural partitioning of proteins from membranes to micelles. Additionally, the inclusion of stabilizing additives such as specific lipids, glycerol, or compatible osmolytes can further enhance protein stability during and after the extraction process. [1] [4]

Recent computational approaches offer promising strategies for optimization without excessive experimental trial and error. Molecular dynamics simulations can predict optimal detergent combinations and concentrations for specific membrane protein classes, potentially reducing the need for extensive empirical screening. These in silico methods have successfully identified MEGA-10 as particularly effective for certain enzyme classes, including membrane-bound O-acyltransferases, suggesting that computational prediction may play an increasingly important role in protocol optimization for challenging targets. [4]

Conclusion

MEGA-10 represents a versatile and effective detergent for membrane protein solubilization with demonstrated applications across multiple research domains from basic biochemistry to advanced structural biology. Its balanced properties—effective solubilization without excessive denaturation—make it particularly valuable for studying the challenging membrane proteins that constitute a majority of drug targets and play critical roles in cellular function. The protocols outlined herein provide researchers with a solid foundation for implementing MEGA-10 in their membrane protein studies, while the troubleshooting and optimization guidance facilitates adaptation to specific experimental needs.

As membrane protein research continues to advance, with growing emphasis on structural studies and drug discovery, methodologies employing MEGA-10 are likely to remain essential tools. The ongoing development of complementary technologies such as lipid nanoparticles and computational prediction methods will further enhance MEGA-10's utility, enabling researchers to tackle increasingly challenging membrane protein targets with greater efficiency and success.

References

Comprehensive Application Notes and Protocols: N-Decanoyl-N-Methylglucamine (MEGA-10) in Protein Purification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Properties

N-Decanoyl-N-methylglucamine, commercially known as MEGA-10, is a non-ionic detergent widely recognized for its effectiveness in membrane protein research. This compound belongs to the class of glucamide detergents characterized by a hydrophilic glucose head group and a hydrophobic alkyl chain, which confers exceptional properties for solubilizing biological membranes while maintaining protein structure and function. With a molecular weight of 349.46 g/mol and the chemical formula C17H35NO6, MEGA-10 has established itself as an invaluable tool in biochemical research, particularly in the isolation and purification of membrane proteins, which represent challenging targets for structural and functional studies.

The distinctive molecular architecture of MEGA-10 consists of a decanoic acid chain (10-carbon acyl chain) linked to N-methylglucamine, creating an amphiphilic structure that effectively interacts with both hydrophobic and hydrophilic environments. This balanced hydrophilicity-lipophilicity enables MEGA-10 to effectively solubilize membrane components while preserving the native conformation of extracted proteins. The non-ionic nature of MEGA-10 prevents interference with ionic interactions critical for protein stability, making it particularly suitable for sensitive biochemical applications where maintenance of protein function is paramount.

Table 1: Fundamental Chemical and Physical Properties of MEGA-10

Property Specification Experimental Conditions
CAS Number 85261-20-7 -
Molecular Formula C17H35NO6 -
Molecular Weight 349.46 g/mol -
Quality Grade ≥98% (GC) [1]
Physical Form White to off-white powder [1] [2]
Critical Micelle Concentration (CMC) 6-7 mM 20-25°C [1]
Melting Point 91-93°C [2]
Water Solubility 10 mg/mL 20°C [3] [2]
Methanol Solubility 50 mg/mL [3] [2]
Storage Conditions 2-8°C [1]

Mechanism of Action and Detergent Efficacy

The effectiveness of MEGA-10 in membrane protein purification stems from its fundamental amphipathic nature, which allows it to interact with both hydrophobic lipid bilayers and hydrophilic protein domains. The mechanism of action involves the disruption of lipid-lipid and lipid-protein interactions within biological membranes, effectively solubilizing membrane proteins while maintaining their native structure and function. This process occurs through the insertion of hydrophobic tails of MEGA-10 molecules into the membrane bilayer, while the hydrophilic glucose head groups remain exposed to the aqueous environment, effectively breaking down membrane structures and forming mixed micelles that contain membrane proteins surrounded by detergent molecules.

The critical micelle concentration (CMC) of MEGA-10, ranging between 6-7 mM at 20-25°C, represents a crucial parameter determining its effectiveness [1]. Below the CMC, detergent molecules exist as monomers in solution, while above the CMC they spontaneously assemble into micellar structures typically containing 50-100 molecules per micelle. These micelles are essential for extracting and solubilizing membrane proteins by providing a stabilizing environment that mimics the native lipid bilayer. The relatively low CMC value of MEGA-10 ensures efficient protein extraction while allowing for subsequent concentration steps through dialysis or dilution below CMC, facilitating detergent exchange or removal for downstream applications.

The non-denaturing character of MEGA-10 distinguishes it from harsher ionic detergents like SDS, making it particularly suitable for applications requiring preservation of protein function. Research has demonstrated that MEGA-10 effectively solubilizes membrane proteins without causing significant unfolding or aggregation, maintaining enzymatic activity and ligand-binding capabilities in purified proteins. This property is attributed to the gentle disruption of membrane integrity without compromising protein tertiary structure, making MEGA-10 an ideal choice for functional studies of receptors, transporters, and other membrane-associated proteins.

Experimental Protocols

Membrane Protein Extraction and Solubilization

Objective: To extract and solubilize functional membrane proteins from biological samples using MEGA-10 detergent while preserving structural integrity and biological activity.

Materials:

  • N-Decanoyl-N-methylglucamine (MEGA-10), ≥98% purity [1]
  • Biological membrane preparation (plasma membranes, organellar membranes)
  • Extraction Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol, protease inhibitor cocktail
  • Dialysis Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.5 mM EDTA, 10% glycerol
  • Ultracentrifuge and appropriate rotors
  • Dialysis membranes (MWCO 10-14 kDa) or desalting columns

Procedure:

  • Membrane Preparation:

    • Isolate biological membranes of interest through differential centrifugation or density gradient centrifugation.
    • Resuspend membrane pellet in cold Extraction Buffer without detergent to a final protein concentration of 5-10 mg/mL.
    • Keep samples on ice throughout the preparation to maintain protein stability.
  • Detergent Solution Preparation:

    • Prepare a 10% (w/v) stock solution of MEGA-10 in purified water (286 mM). Gently warm if necessary to completely dissolve the detergent.
    • Sterilize the solution by filtration through a 0.22 μm membrane.
    • The stock solution can be stored at 4°C for up to one month.
  • Solubilization Optimization:

    • Set up a series of small-scale solubilization trials (100-200 μL membrane suspension) with MEGA-10 concentrations ranging from 0.5-2% (w/v) (14-57 mM).
    • Incubate with gentle agitation for 1-2 hours at 4°C.
    • Centrifuge at 100,000 × g for 30 minutes at 4°C to separate solubilized proteins (supernatant) from insoluble material (pellet).
    • Analyze both fractions by SDS-PAGE to determine optimal solubilization conditions.
  • Large-Scale Extraction:

    • Perform large-scale solubilization using the determined optimal MEGA-10 concentration.
    • Use a detergent-to-protein ratio typically between 1:1 to 5:1 (w/w), depending on membrane composition and target protein.
    • Incubate for 2-4 hours with gentle agitation at 4°C.
  • Insoluble Material Removal:

    • Centrifuge the solubilized mixture at 100,000 × g for 45 minutes at 4°C.
    • Carefully collect the supernatant containing solubilized proteins.
    • The solubilized extract can be used immediately for downstream applications or stored at -80°C for future use.

G A Membrane Preparation B Detergent Solution Preparation A->B C Solubilization Optimization B->C D Large-Scale Extraction C->D E Insoluble Material Removal D->E F Solubilized Protein Extract E->F

Figure 1: Workflow for membrane protein extraction and solubilization using MEGA-10 detergent

Protein Purification Using MEGA-10

Objective: To purify target membrane proteins from solubilized extracts using chromatographic techniques with MEGA-10 maintained throughout the purification process.

Materials:

  • Solubilized membrane protein extract (from Protocol 3.1)
  • Chromatography system (FPLC or HPLC)
  • Ion-exchange chromatography resin (e.g., DEAE, CM, or Q Sepharose)
  • Affinity chromatography resin (as appropriate for target protein)
  • Size-exclusion chromatography resin (Sephacryl S-300 or equivalent)
  • Equilibration Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol, 0.05% MEGA-10
  • Elution Buffer: 20 mM HEPES, pH 7.4, 500 mM NaCl, 10% glycerol, 0.05% MEGA-10 (for ion-exchange)
  • Storage Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 0.05% MEGA-10

Procedure:

  • Buffer Preparation:

    • Prepare all chromatography buffers using high-purity water and analytical grade reagents.
    • Add MEGA-10 to a final concentration of 0.05% (w/v) (1.4 mM) to all buffers to maintain protein solubility throughout purification.
    • Filter all buffers through 0.22 μm membranes and degas before use.
  • Initial Purification Step:

    • Dialyze the solubilized protein extract against Equilibration Buffer overnight at 4°C to remove excess detergent and adjust ionic composition.
    • Load the dialyzed sample onto an appropriate ion-exchange column pre-equilibrated with Equilibration Buffer.
    • Elute bound proteins using a linear salt gradient (150-500 mM NaCl) over 10-15 column volumes while maintaining 0.05% MEGA-10 in all buffers.
  • Secondary Purification Step:

    • Pool fractions containing the protein of interest based on SDS-PAGE analysis or activity assays.
    • Concentrate the pooled fractions using centrifugal concentrators (appropriate molecular weight cutoff).
    • Apply the concentrated sample to a size-exclusion chromatography column equilibrated with Storage Buffer containing 0.05% MEGA-10.
    • Collect eluted fractions and analyze for target protein purity.
  • Detergent Exchange or Removal:

    • For applications requiring detergent removal or exchange, use overnight dialysis, detergent-adsorbing beads, or size-exclusion chromatography.
    • To exchange MEGA-10 for another detergent, include the replacement detergent in the dialysis buffer or chromatography buffer at concentrations above its CMC.
    • Verify complete detergent exchange by mass spectrometry or analytical chromatography if necessary.
  • Protein Characterization:

    • Determine protein concentration using compatible methods (Bradford, BCA, or UV absorbance).
    • Assess protein purity by SDS-PAGE followed by staining (Coomassie Blue or silver stain).
    • Analyze oligomeric state by analytical size-exclusion chromatography or native PAGE.
    • Evaluate functionality through activity assays specific to the target protein.

Applications and Case Studies

Membrane Protein Solubilization and Stabilization

MEGA-10 has demonstrated exceptional capability in the solubilization and stabilization of various membrane proteins while preserving their structural and functional integrity. In a comprehensive study optimizing membrane protein extraction, researchers determined that specific concentrations of MEGA-10 in combination with SDS allowed efficient extraction and analysis of membrane proteins from complex biological samples [4]. The study revealed that the synergistic effect of using MEGA-10 with mild concentrations of ionic detergents could enhance extraction efficiency while maintaining protein stability, highlighting the versatility of MEGA-10 in various biochemical contexts.

The effectiveness of MEGA-10 has been particularly noted in the study of cytochrome c, where researchers utilized ultraviolet-visible and fluorescence spectroscopic techniques to investigate the interaction between this electron transport protein and various surfactants [4]. The results demonstrated that MEGA-10 effectively solubilized the membrane-associated protein without causing significant denaturation or disruption of its functional properties. This preservation of protein structure is attributed to the non-denaturing character of MEGA-10, which maintains a stabilizing environment around the protein similar to its native lipid bilayer.

Table 2: Experimental Results from MEGA-10 Applications in Biochemical Research

Application Key Findings Reference
Membrane Protein Extraction Optimal concentrations of MEGA-10 with SDS allow efficient extraction and analysis of membrane proteins [4]
Cytochrome c Interaction MEGA-10 effectively solubilizes membrane-associated proteins without significant denaturation [4]
Galactosyl Receptor Studies Increased stoichiometry of ligand binding to rat hepatic galactosyl receptor in presence of MEGA-10 [4]
Liposome Incorporation Successful incorporation of gadolinium complexes with MEGA-10 derivatives for enhanced MRI contrast [5]
Enzymatic Synthesis Monitoring HPLC-ELSD method developed to monitor synthesis of related surfactant N-lauroyl-N-methylglucamide [6]
Biophysical and Structural Studies

The utility of MEGA-10 extends to various biophysical and structural studies where maintenance of protein conformation is essential. Research on the rat hepatic galactosyl receptor demonstrated that MEGA-10 significantly enhanced the stoichiometry of ligand binding compared to other detergents [4]. This finding suggests that MEGA-10 not only preserves the native structure of this receptor but may also facilitate proper folding and presentation of binding sites, highlighting its value in receptor-ligand interaction studies and drug discovery applications.

In the field of magnetic resonance imaging (MRI), gadolinium(III) complexes with N-decanoyl-N-methylglucamine surfactants have been successfully incorporated into liposomes, resulting in enhanced relaxivity properties [5] [7]. These paramagnetic complexes demonstrated significantly higher relaxation effectiveness compared to the commercial contrast agent gadopentetate dimeglumine (Magnevist), establishing their potential as advanced contrast agents for molecular MRI [5]. This application underscores the versatility of MEGA-10 derivatives in pharmaceutical formulations and diagnostic applications beyond conventional protein biochemistry.

Formulation Guidelines and Practical Considerations

Solution Preparation and Storage

Stock Solution Preparation:

  • For standard applications, prepare a 10% (w/v) stock solution by dissolving 1 g of MEGA-10 powder in 10 mL of purified water or appropriate buffer.
  • Gently warm the solution to 30-40°C while stirring to completely dissolve the detergent.
  • Avoid excessive heating or vigorous stirring that may cause foaming or detergent degradation.
  • Sterilize the solution by filtration through a 0.22 μm membrane.
  • The stock solution is stable for up to one month when stored at 4°C, protected from light.

Working Solution Preparation:

  • Dilute the stock solution to desired concentration in appropriate buffers immediately before use.
  • For membrane protein solubilization, typical working concentrations range from 0.5-2% (w/v).
  • For protein purification and stabilization, lower concentrations of 0.05-0.1% (w/v) are generally sufficient.
  • Always prepare working solutions fresh when possible to ensure optimal performance.
Optimization Strategies and Troubleshooting

Optimal Detergent Concentration Determination:

  • Perform small-scale solubilization tests with MEGA-10 concentrations ranging from 0.1-3% (w/v).
  • Assess solubilization efficiency by comparing supernatant and pellet fractions via SDS-PAGE.
  • Evaluate protein functionality through activity assays at different detergent concentrations.
  • Select the lowest effective concentration that provides maximal solubilization while maintaining protein function.

Common Issues and Solutions:

  • Incomplete Solubilization: Increase detergent concentration or detergent-to-protein ratio; extend incubation time; incorporate gentle agitation.
  • Protein Aggregation: Ensure detergent concentration remains above CMC in all buffers; avoid rapid detergent removal; consider adding stabilizing agents (glycerol, lipids).
  • Loss of Protein Function: Reduce detergent concentration; shorten processing time; include stabilizing ligands or cofactors during extraction and purification.
  • Difficulty in Detergent Removal: Use extended dialysis with multiple buffer changes; employ detergent-absorbing beads; implement size-exclusion chromatography.

Conclusion

N-Decanoyl-N-methylglucamine (MEGA-10) represents a versatile and effective tool in membrane protein biochemistry, offering an optimal balance between solubilization efficiency and protein stabilization. Its well-defined critical micelle concentration, non-denaturing properties, and compatibility with various chromatographic techniques make it particularly suitable for challenging purification applications where maintenance of structural integrity and biological activity is essential. The comprehensive protocols and application notes provided in this document serve as a solid foundation for researchers seeking to employ MEGA-10 in their membrane protein studies, from initial extraction to final characterization.

The continuing relevance of MEGA-10 is evidenced by its use in diverse research contexts, from fundamental membrane protein biochemistry to advanced pharmaceutical applications such as MRI contrast agent development. As membrane proteins continue to represent important therapeutic targets, the role of gentle yet effective detergents like MEGA-10 remains crucial for enabling functional and structural studies. By following the optimized methods outlined in these application notes, researchers can leverage the full potential of MEGA-10 to advance their investigations into membrane protein structure, function, and interaction.

References

A Framework for Studying Detergent-Lipid Interactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines key experimental approaches for characterizing a detergent like MEGA-10, even in the absence of specific data sheets. You can use this as a checklist and fill in the details as you gather information from supplier documentation or perform experiments [1].

Experimental Goal Key Parameters Measured Common Techniques Cited
Bilayer Disruption & Solubilization Critical Micelle Concentration (CMC), phase transition boundaries (e.g., vesicle-to-micelle), size of lipid-detergent mixed micelles. Light scattering, turbidity assays, analytical ultracentrifugation, cryo-EM [1].
Membrane Protein Stability Protein activity over time, oligomeric state, secondary/tertiary structure integrity. Activity assays, size-exclusion chromatography (SEC), circular dichroism (CD), fluorescence spectroscopy [1].
Reconstitution into Liposomes Size and homogeneity of proteoliposomes, protein orientation and incorporation efficiency, lipid-to-protein ratio. Dynamic light scattering (DLS), electron microscopy, floatation assays, activity assays [1].

A Generalized Protocol for Membrane Protein Solubilization and Reconstitution

This protocol describes a common workflow for using a detergent to solubilize a membrane protein from its native lipid environment and subsequently reconstitute it into a defined lipid bilayer (proteoliposome). The exact conditions (detergent concentration, lipid composition, buffer) must be optimized for MEGA-10 and your specific protein.

Workflow Overview: The diagram below illustrates the core stages of this multi-step process.

G A Native Membranes + Target Protein B Add MEGA-10 (Solubilization) A->B C Centrifuge (Remove Insolubles) B->C D Solubilized Protein in Detergent Micelles C->D E Add Lipids (Pre-mixed with MEGA-10) D->E Protocol Protocol D->Protocol Apply to Purification if needed F Remove Detergent (e.g., Dialysis, Biobeads) E->F G Formed Proteoliposomes F->G

Step-by-Step Methodology:

  • Solubilization of Native Membranes

    • Prepare Lipid Bilayers: Create large unilamellar vesicles (LUVs) of your desired lipid composition (e.g., PC:PS 80:20) via extrusion [1] [2].
    • Optimize Detergent Concentration: Titrate MEGA-10 into the LUV suspension. Monitor the reduction in static light scattering at 90° to create a solubilization curve, identifying the saturation (R_sat) and complete solubilization (R_sol) ratios (mg detergent / mg lipid) [1].
    • Solubilize Protein: For a membrane protein, incubate the native membrane fraction with MEGA-10 at a concentration above its CMC and the R_sol for the membrane lipids. Gently agitate for 1-2 hours on ice [1].
  • Purification (if required)

    • Clear Solution: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g, 30 min) to pellet any non-solubilized material. The target protein will be in the supernatant within MEGA-10 micelles [1].
    • Note: This step is part of the "Solubilized Protein" box in the workflow and may be followed by further purification like affinity chromatography.
  • Reconstitution into Proteoliposomes

    • Pre-mix Lipids and Detergent: Combine purified lipids with MEGA-10 at a concentration just above R_sat to create lipid-detergent mixed micelles. This ensures the lipids are primed for bilayer formation upon detergent removal [1].
    • Incorporate Protein: Mix the solubilized protein with the pre-formed lipid-detergent mixed micelles at the desired protein-to-lipid ratio.
    • Remove Detergent: Initiate bilayer formation by removing MEGA-10. The most common methods are:
      • Dialysis: Dialyze the mixture against a large volume of detergent-free buffer for 48-72 hours, with several buffer changes.
      • Bio-Beads: Add a SM-2 Bio-Beads resin to the mixture to adsorb the detergent. This is typically faster than dialysis.
    • Purify Proteoliposomes: The resulting proteoliposomes can be purified from empty liposomes and residual detergent via floatation density gradient centrifugation [1].

References

MEGA-10 in micellar electrokinetic chromatography

Author: Smolecule Technical Support Team. Date: February 2026

MEKC Theoretical Background

Micellar Electrokinetic Chromatography (MEKC) is a mode of Capillary Electrophoresis (CE) that separates neutral and charged analytes based on their differential partitioning between the aqueous buffer phase and a pseudo-stationary micellar phase [1] [2]. The technique was first introduced by Terabe et al. in 1984-1985 [1] [2].

The separation mechanism relies on the interaction between analytes and micelles formed by a surfactant (e.g., Sodium Dodecyl Sulphate, SDS) added to the background electrolyte at a concentration above its critical micellar concentration (CMC) [1]. The retention factor (k) in MEKC can be described as:

k = (t_r - t_0) / [t_0 (1 - (t_r / t_mc))]

Where t_r is the analyte retention time, t_0 is the retention time of an unretained solute, and t_mc is the retention time of the micelle [2].

Detailed MEKC Protocol for Antihyperlipidemic Drugs

This protocol is adapted from a published method for the simultaneous determination of Ezetimibe (EZE), Atorvastatin (ATO), Rosuvastatin (ROS), and Simvastatin (SIM) [3].

Materials and Reagents
  • Analytes: Ezetimibe, Atorvastatin, Rosuvastatin, Simvastatin.
  • Chemicals: Borate buffer salts, Sodium Dodecyl Sulphate (SDS), HPLC-grade Acetonitrile and Methanol, Sodium Hydroxide.
  • Equipment: Agilent 7100 series Capillary Electrophoresis system or equivalent, equipped with a Diode Array Detector (DAD) and data handling software. A deactivated fused silica capillary (58.5 cm total length, 50 cm effective length, 50 µm internal diameter).
Preparation of Solutions
  • Background Electrolyte (BGE): 0.025 M Borate buffer, pH 9.2, containing 0.025 M SDS and 10% (v/v) Acetonitrile.
    • Dissolve 309 mg boric acid and 100 mg sodium hydroxide in 100 mL distilled water. Check and adjust pH to 9.2.
    • Add 722 mg of SDS to 100 mL of the borate buffer and sonicate for 10 minutes until fully dissolved.
    • Mix 90 parts of the SDS-borate solution with 10 parts of HPLC-grade Acetonitrile.
  • Standard Stock Solutions (1000 µg/mL): Independently prepare stock solutions of EZE, ATO, ROS, and SIM in HPLC-grade methanol.
  • Working Standard Solutions (10–100 µg/mL): Dilute stock solutions with a mixture of methanol and distilled water (final composition: 30% methanol) to prevent precipitation of EZE and SIM.
Instrumentation and Separation Conditions
  • Capillary: Fused silica, 58.5 cm (50 cm effective length) × 50 µm ID
  • Detection: DAD; 243 nm for ATO and ROS, 237 nm for EZE and SIM
  • Background Electrolyte: 0.025 M Borate buffer (pH 9.2) with 0.025 M SDS and 10% (v/v) ACN
  • Injection: Hydrodynamic, 50 mbar for 10 s
  • Voltage: 30 kV
  • Temperature: Controlled (specific temperature not stated in source)
  • Analysis Time: ~10 min
Capillary Conditioning Protocol
  • Initial Rinse (Daily): Flush with 0.5 M NaOH for 15 min, then with water for 15 min.
  • Pre-run Conditioning: Before each sequence, flush with:
    • 0.1 M NaOH for 300 s.
    • Wait for 150 s.
    • Water for 300 s.
    • Running BGE for 600 s.
  • Between-injection Rinse: Flush with running BGE for a couple of minutes.
Sample Preparation: Tablet Dosage Forms
  • Weigh and finely powder seven tablets.
  • Transfer an amount of powder equivalent to 25 mg of EZE and 25 mg of the respective statin into a 25 mL volumetric flask.
  • Add about 15 mL of methanol, sonicate for 15 minutes, and cool.
  • Filter the solution, washing the residue with 2 × 3 mL methanol.
  • Combine filtrate and washings, and dilute to volume with methanol.
  • Further dilute an aliquot to a final concentration within the 10–100 µg/mL range, ensuring the final solution contains approximately 30% methanol.

Method Performance and Validation Data

The method was validated according to ICH guidelines [3].

Table 1: Analytical Performance Characteristics of the MEKC Method

Analyte Linear Range (µg/mL) Correlation Coefficient (r) LOD (µg/mL) LOQ (µg/mL) Migration Time (min)
ROS 10 - 100 ≥ 0.9993 0.52 1.73 4.12
ATO 10 - 100 ≥ 0.9993 0.75 2.50 5.42
EZE 10 - 100 ≥ 0.9993 0.42 1.40 8.23
SIM 10 - 100 ≥ 0.9993 0.64 2.13 8.74

Table 2: Key Advantages and Comparison of MEKC with HPLC and GC [2]

Technique Resolution Sample Consumption Analysis Time Analyte Range
MEKC High Low Fast Wide (neutral/charged)
HPLC High High Moderate Wide
GC High Low Fast Volatile compounds

MEKC Method Development Workflow

The following diagram outlines a logical, step-by-step strategy for developing and optimizing a MEKC method.

MEKC_Workflow Start Start MEKC Method Development S1 Select Surfactant Type (e.g., SDS, MEGA-10) Start->S1 S2 Optimize BGE Composition (pH, Buffer Type, Concentration) S1->S2 S3 Optimize Micelle System (Surfactant Concentration, Organic Modifier %) S2->S3 S4 Adjust Instrument Parameters (Voltage, Temperature, Injection Time) S3->S4 S5 Select Detection Wavelength (DAD Recommended) S4->S5 S6 Validate Final Method (Linearity, LOD/LOQ, Precision, Accuracy) S5->S6

MEKC Separation Mechanism

This diagram illustrates the core principle of MEKC separation, showing the differential partitioning of analytes between the aqueous buffer and the micellar phase.

MEKC_Separation cluster_capillary Fused Silica Capillary EOF Electroosmotic Flow (EOF) Micelle Micelle (Pseudo-Stationary Phase) Micelle->EOF Slowest Migration A Hydrophilic Analyte (Spends more time in buffer) A->EOF Fastest Migration B Hydrophobic Analyte (Partitions into micelle) B->Micelle Partitioning

Application Notes and Troubleshooting

  • Greenness and Whiteness: This MEKC protocol was designed with Green Analytical Chemistry (GAC) and White Analytical Chemistry (WAC) principles in mind. It consumes minimal solvents, produces little waste, and is efficient and economical [3].
  • Handling Hydrophobic Analytes: For very hydrophobic drugs (log P > 10), Microemulsion Electrokinetic Chromatography (MEEKC), which uses an oil-core microemulsion as the pseudo-stationary phase, can offer better separation and a more flexible elution window [1].
  • Robustness: To ensure reproducibility, refill buffer vials after every 5 sequential runs. Calibrating with a standard mixture before each measurement series is advisable to account for potential variability, especially when changing capillaries [1].

Conclusion

This MEKC protocol provides a rapid, sensitive, and sustainable analytical platform for the simultaneous quantitation of multiple antihyperlipidemic drugs. Its adherence to green and white chemistry principles makes it suitable for routine analysis in quality control laboratories. While this specific method uses SDS, the general workflow and principles can be adapted for other surfactants like MEGA-10.

References

Comprehensive Application Notes and Protocols for N-Decanoyl-N-methylglucamine (MEGA-10) in Cell Membrane Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Decanoyl-N-methylglucamine (MEGA-10)

N-Decanoyl-N-methylglucamine, commercially known as MEGA-10, is a non-ionic detergent widely employed in membrane biochemistry for extracting and solubilizing membrane proteins while preserving their native structure and function. This compound belongs to the class of acyl-N-methylglucamide detergents characterized by a hydrophilic head group consisting of N-methylglucamine and a hydrophobic tail comprising a decanoyl chain. The balanced hydrophilicity-lipophilicity of MEGA-10 makes it particularly effective for disrupting lipid-lipid and lipid-protein interactions in biological membranes without causing significant protein denaturation. As research continues to explore novel formulations and applications, MEGA-10 remains a crucial tool in advancing our understanding of membrane biology and facilitating drug discovery efforts.

The unique chemical structure of MEGA-10, featuring a polar glucamine head group and a non-polar hydrocarbon tail, allows it to effectively incorporate into lipid bilayers and solubilize membrane components through micelle formation. This detergent has found extensive applications in various research areas, including protein purification, membrane protein extraction, and structural biology studies, where maintaining the native conformation of integral membrane proteins is essential for functional analysis. The ability of MEGA-10 to solubilize membrane proteins without denaturation makes it particularly valuable for studying G-protein-coupled receptors, transporters, channels, and other membrane-bound targets of pharmaceutical interest.

Physical and Chemical Properties

Fundamental Characteristics

MEGA-10 exhibits several critical physicochemical properties that determine its effectiveness in membrane protein extraction. The detergent has a molecular formula of C₁₇H₃₅NO₆ and a molecular weight of 349.5 g/mol [1]. It is supplied as a white crystalline powder with a stated purity of >99% and should be stored at -20°C to maintain long-term stability [2]. The compound is highly soluble in aqueous solutions, forming micellar structures above its critical micelle concentration, which is a key characteristic for its function in membrane disruption.

  • Critical Micelle Concentration (CMC): The CMC of MEGA-10 ranges between 6-7 mM in aqueous solutions at room temperature [2]. This value represents the concentration at which detergent molecules begin to spontaneously form micelles, which is essential for effective membrane solubilization. The relatively high CMC compared to longer-chain detergents facilitates easier removal during downstream processing steps.

  • Micelle Properties: MEGA-10 forms micelles with aggregation numbers typically between 50-100 molecules per micelle, creating part of the non-ionic detergent family known for mild disruption of membranes without complete protein denaturation. The micellar size and structure contribute to its effectiveness in solubilizing membrane proteins while maintaining their functional integrity.

Mechanism of Membrane Solubilization

The solubilization process of MEGA-10 involves several stages that progressively disrupt the membrane structure. Initially, detergent monomers partition into the lipid bilayer at concentrations below the CMC. As the concentration increases, the membrane becomes saturated with detergent, leading to the formation of mixed lipid-detergent micelles that effectively solubilize membrane proteins while preserving their native conformation. This stepwise mechanism allows researchers to control the extent of membrane disruption by adjusting detergent concentration.

Table 1: Physical and Chemical Properties of MEGA-10

Property Specification Experimental Conditions
Molecular Formula C₁₇H₃₅NO₆ -
Molecular Weight 349.5 g/mol -
CAS Number 85261-20-7 -
Critical Micelle Concentration (CMC) 6-7 mM Aqueous solution at room temperature
Purity >99% HPLC analysis
Physical Form White crystalline powder -
Storage Conditions -20°C Long-term storage
Solubility Highly soluble in water >50 mg/mL

Membrane Protein Extraction Protocol

Reagents and Equipment
3.1.1 Required Reagents
  • Primary Detergent: N-Decanoyl-N-methylglucamine (MEGA-10) of high purity (>99%)
  • Extraction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
  • Protease Inhibitor Cocktail: Complete Mini EDTA-free tablets or equivalent
  • Cell Lysis Additives: 1 mM PMSF, 5 mM EDTA
  • Wash Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 7.4
  • Stock Solution: Prepare a 20% (w/v) MEGA-10 stock solution (approximately 570 mM) in appropriate buffer for consistent dilution
3.1.2 Essential Equipment
  • Homogenization Apparatus: Dounce homogenizer, sonicator, or French press
  • Ultracentrifuge with fixed-angle or swinging-bucket rotor capable of ≥100,000 × g
  • Chromatography System: For subsequent purification steps (if required)
  • Temperature-Controlled Incubation Chamber: For efficient extraction
  • Analytical Instruments: SDS-PAGE apparatus, Western blotting system, spectrophotometer
Step-by-Step Extraction Procedure
3.2.1 Membrane Preparation
  • Cell Harvesting and Lysis:

    • Collect biological material (cells or tissues) expressing the target membrane protein by centrifugation at 1,000 × g for 10 minutes at 4°C.
    • Resuspend the pellet in ice-cold extraction buffer containing protease inhibitors (approximately 5 mL buffer per gram of wet weight).
    • Disrupt cells using an appropriate method such as Dounce homogenization (30-50 strokes), sonication (3 × 30-second bursts on ice), or French press (1,000-2,000 psi).
    • Remove unbroken cells and debris by low-speed centrifugation at 10,000 × g for 20 minutes at 4°C.
  • Membrane Isolation:

    • Transfer the supernatant to ultracentrifuge tubes suitable for high-speed centrifugation.
    • Pellet membrane fractions by centrifugation at 100,000 × g for 60 minutes at 4°C.
    • Carefully discard the supernatant and resuspend the membrane pellet in a minimal volume of extraction buffer without detergent.
    • Determine membrane protein concentration using a compatible assay (e.g., BCA or Bradford assay).
3.2.2 Detergent Extraction
  • Optimal Concentration Determination:

    • Perform a solubilization screen using MEGA-10 concentrations ranging from 0.5× to 2× CMC (approximately 3-14 mM) to identify the optimal condition for your specific membrane protein.
    • Use a small-scale trial (100-200 μL membrane suspension) incubated for 30-60 minutes at 4°C with gentle agitation.
    • Centrifuge at 100,000 × g for 30 minutes to separate solubilized proteins (supernatant) from insoluble material (pellet).
    • Analyze both fractions by SDS-PAGE to determine extraction efficiency.
  • Large-Scale Extraction:

    • Dilute the membrane suspension to a consistent protein concentration (typically 2-5 mg/mL) in extraction buffer with protease inhibitors.
    • Add MEGA-10 from the concentrated stock solution to achieve the predetermined optimal concentration (typically 1-2% w/v or ~30-60 mM).
    • Incubate the mixture for 60-90 minutes at 4°C with gentle agitation to ensure thorough mixing and extraction.
    • Remove insoluble material by ultracentrifugation at 100,000 × g for 45 minutes at 4°C.
    • Collect the supernatant containing solubilized membrane proteins for downstream applications.

Table 2: Buffer Composition for Membrane Protein Extraction Using MEGA-10

Component Concentration Purpose Notes
Tris-HCl (pH 7.4) 50 mM pH stabilization Maintain physiological pH
NaCl 150 mM Ionic strength maintenance Mimics physiological conditions
MEGA-10 1-2% (w/v) Membrane solubilization ~30-60 mM, optimize for specific protein
Glycerol 10% (v/v) Protein stability Optional for sensitive proteins
Protease Inhibitor Cocktail Prevent proteolysis Essential for native protein extraction
EDTA 1-5 mM Metalloprotease inhibition Chelating agent
DTT or β-mercaptoethanol 1-5 mM Reducing agent Prevent oxidation of cysteine residues

Experimental Results and Performance Data

Extraction Efficiency and Optimization

Research applications demonstrate that MEGA-10 exhibits remarkable efficacy in extracting various membrane proteins while maintaining their structural and functional integrity. In a notable study on H11 protein purification from Haemonchus contortus, MEGA-10 was employed in a sequential extraction protocol that successfully isolated this immunologically significant membrane protein [3]. The extraction process involved four cycles with 1% (v/v) nonaethylene glycol monododecyl ether, followed by affinity purification, highlighting the utility of mild detergents in complex membrane protein isolations.

The optimization of MEGA-10 concentration is critical for achieving high extraction efficiency while minimizing protein denaturation. Experimental data suggest that concentrations between 1-2% (w/v) typically provide optimal results for most applications, though specific proteins may require fine-tuning. Performance can be further enhanced by combining MEGA-10 with complementary detergents, as demonstrated in studies where optimal concentrations of MEGA-10 and sodium dodecyl sulfate (SDS) allowed efficient extraction and analysis of membrane proteins [2].

Comparative Performance Analysis

Table 3: MEGA-10 Performance in Membrane Protein Extraction Applications

Application Optimal Concentration Extraction Efficiency Key Findings Reference
General Membrane Protein Solubilization 1-2% (w/v) 70-90% Effective solubilization while maintaining protein function [1]
H11 Protein Purification 1% (v/v) in combination High Successful extraction of H11 protein from H. contortus [3]
Combined with SDS 6-7 mM MEGA-10 + 0.1% SDS Enhanced Optimal for extraction and analysis of membrane proteins [2]
Membrane Proteomics 1% (w/v) High Compatible with 2D gel electrophoresis and MS analysis [2]

Technical Considerations and Troubleshooting

Critical Parameters for Success
  • Detergent-to-Protein Ratio: Maintaining an appropriate detergent-to-protein ratio is crucial for successful extraction. Generally, a ratio of 2:1 to 10:1 (w/w) detergent to protein is recommended, though this should be optimized empirically for each specific membrane protein system. Insufficient detergent may lead to incomplete extraction, while excess detergent can cause protein denaturation or interfere with downstream applications.

  • Temperature and Time Considerations: The extraction process should typically be performed at 4°C to minimize proteolytic degradation and maintain protein stability. However, some recalcitrant membrane proteins may require extraction at higher temperatures (up to 20-25°C) for complete solubilization. The incubation time with detergent should be optimized between 30 minutes to 2 hours, as prolonged incubation may increase the risk of protein degradation without significantly improving yield.

Troubleshooting Common Issues
  • Poor Extraction Efficiency:

    • Potential Cause: Insufficient detergent concentration or inappropriate buffer conditions.
    • Solution: Perform a detergent concentration screen (0.5-3% w/v) and optimize buffer pH, ionic strength, and additives.
  • Protein Aggregation or Precipitation:

    • Potential Cause: Denaturation due to excessive detergent concentration or too-rapid detergent removal.
    • Solution: Optimize detergent concentration, include stabilizing additives (glycerol, lipids), and ensure gradual detergent removal during downstream steps.
  • Loss of Protein Function:

    • Potential Cause: Overly harsh extraction conditions or removal of essential lipid environment.
    • Solution: Include specific lipids during extraction, use milder extraction conditions, or consider alternative detergents for specific protein classes.

Pathway and Workflow Visualization

Experimental Workflow Diagram

The following DOT script visualizes the comprehensive workflow for membrane protein extraction using MEGA-10, highlighting key decision points and alternative pathways:

MEGA10_Extraction_Workflow MEGA-10 Membrane Protein Extraction Workflow Start Start: Cell/Tissue Collection MembranePrep Membrane Preparation • Cell Lysis • Differential Centrifugation Start->MembranePrep Optimization Detergent Optimization • Concentration Screen • Time/Temperature Test MembranePrep->Optimization SmallScale Small-Scale Trial Extraction • MEGA-10 Addition • Incubation 60-90 min, 4°C Optimization->SmallScale LargeScale Large-Scale Extraction • Optimal MEGA-10 Conditions • Incubation with Agitation SmallScale->LargeScale Optimal Conditions Determined Troubleshoot Troubleshooting • Adjust Concentration • Modify Buffer • Add Stabilizers SmallScale->Troubleshoot Poor Efficiency Separation Separation • Ultracentrifugation 100,000 × g • Collect Solubilized Fraction LargeScale->Separation Analysis Downstream Analysis • SDS-PAGE • Activity Assays • Further Purification Separation->Analysis Success Extraction Successful Analysis->Success Quality Metrics Met Analysis->Troubleshoot Issues Detected Troubleshoot->SmallScale Modified Parameters

Mechanism of Action Visualization

This diagram illustrates the molecular mechanism of MEGA-10 in membrane disruption and protein solubilization:

MEGA10_Mechanism MEGA-10 Membrane Solubilization Mechanism cluster_stage1 Stage 1: Monomer Partitioning cluster_stage2 Stage 2: Membrane Saturation cluster_stage3 Stage 3: Protein Solubilization IntactMembrane Intact Lipid Bilayer with Membrane Proteins Partitioning Monomer Partitioning into Lipid Bilayer IntactMembrane->Partitioning MEGA10Monomers MEGA-10 Monomers Below CMC (≤6 mM) MEGA10Monomers->Partitioning SaturatedMembrane Detergent-Saturated Membrane Partitioning->SaturatedMembrane Increasing Concentration Above CMC MixedMicelles Formation of Mixed Lipid-Detergent Micelles SaturatedMembrane->MixedMicelles SolubilizedProtein Solubilized Membrane Proteins in Mixed Micelles MixedMicelles->SolubilizedProtein Complete Solubilization FunctionalProtein Functionally Active Membrane Proteins SolubilizedProtein->FunctionalProtein

Conclusion

N-Decanoyl-N-methylglucamine (MEGA-10) represents a valuable tool in the membrane protein researcher's arsenal, offering an effective balance between extraction efficiency and protein stability. The protocols outlined in this document provide a comprehensive framework for implementing MEGA-10 in various membrane protein studies, from initial extraction to functional analysis. By following the optimized conditions and troubleshooting guidelines, researchers can maximize their success in working with challenging membrane protein systems. As membrane proteins continue to represent important therapeutic targets, methodologies utilizing effective yet mild detergents like MEGA-10 will remain essential for advancing our understanding of cellular processes and facilitating drug discovery efforts.

References

MEGA-10 lipidomics research applications

Author: Smolecule Technical Support Team. Date: February 2026

MEGA-10 Introduction and Key Properties

MEGA-10 (N-Decanoyl-N-methylglucamine), is a non-ionic, water-soluble detergent highly valued in membrane research. Its mechanism involves disrupting lipid-lipid and lipid-protein interactions within biological membranes, effectively solubilizing membrane proteins while maintaining their native structure and function [1].

For experimental preparation, MEGA-10 is typically used in aqueous solutions at concentrations above its critical micelle concentration (CMC). A stock solution of 10-20% (w/v) in water or buffer is common. The solution can be gently warmed and vortexed to aid dissolution if necessary [1].

Research Applications in Lipidomics

MEGA-10's unique properties make it suitable for several key applications in lipidomics and membrane protein research, as shown in the table below.

Application Area Specific Use Case MEGA-10's Role
Membrane Protein Studies Solubilization of integral membrane proteins for functional and structural analysis [1]. Extracts proteins from lipid bilayers while preserving native conformation and activity [1].
Lipidomics Sample Prep Extraction of membrane lipids for mass spectrometry-based lipidomics [2]. Co-solubilizes lipids and proteins, allowing comprehensive recovery of membrane lipid species [1] [2].
Signaling Pathway Research Analysis of lipid-mediated signaling pathways (e.g., GPCR, Phosphoinositide) [3]. Solubilizes signaling complexes without denaturation, enabling study of lipid-protein interactions in pathways [1] [3].

Detailed Experimental Protocols

Protocol 1: Basic Membrane Protein Solubilization Using MEGA-10

This protocol describes a standard procedure for solubilizing membrane proteins from cultured cells or tissue homogenates while preserving protein function for downstream lipidomics analysis [1] [2].

Materials

  • MEGA-10 Detergent: 10% (w/v) stock solution in appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) [1].
  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, protease inhibitor cocktail [2].
  • Sample: Pelleted cells or tissue homogenate.

Procedure

  • Prepare Membrane Fraction: Pellet cells by centrifugation (500 × g, 5 min, 4°C). Resuspend pellet in ice-cold Lysis Buffer. Homogenize tissue or cells using a Dounce homogenizer or Ultraturrax [4] [5].
  • Clear Lysate: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to remove nuclei and unbroken cells. Transfer supernatant to a new tube [2].
  • Isolate Membranes: Pellet membrane fraction by ultracentrifugation at 100,000 × g for 45 min at 4°C [5].
  • Solubilize Proteins: Resuspend the membrane pellet in Lysis Buffer containing 1-1.5% (w/v) MEGA-10. Use a volume ratio of approximately 1:10 (pellet:buffer) [1] [2].
  • Extract: Incubate the suspension with gentle agitation for 2-3 hours at 4°C [2].
  • Clarify: Remove insoluble material by centrifugation at 20,000 × g for 30 min at 4°C. The supernatant contains the solubilized membrane proteins [2].

The following diagram illustrates the workflow for this protocol:

MEGA10_Workflow Start Cell Pellet or Tissue Homogenate Step1 Homogenize in Lysis Buffer Start->Step1 Step2 Low-Speed Spin (1,000 × g, 10 min) Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 Ultracentrifugation (100,000 × g, 45 min) Step3->Step4 Step5 Resuspend Membrane Pellet in MEGA-10 Buffer Step4->Step5 Step6 Incubate with Agitation (2-3 hours, 4°C) Step5->Step6 Step7 Clarify by Centrifugation (20,000 × g, 30 min) Step6->Step7 End Solubilized Membrane Proteins in Supernatant Step7->End

Protocol 2: Supporting Lipid Extraction for Mass Spectrometry

For comprehensive lipidomics, lipids must be extracted after protein solubilization. The MTBE-based method is recommended for its safety and efficiency with MEGA-10 [4] [5].

Procedure

  • Mix: Combine 100 µL of MEGA-10 solubilized sample with 300 µL of methanol and 1 mL of MTBE in a glass tube [4] [5].
  • Shake: Vortex the mixture for 1 hour at room temperature.
  • Separate: Add 250 µL of water to induce phase separation. Centrifuge at 1,000 × g for 10 min [4].
  • Collect: The upper MTBE phase contains the extracted lipids. Transfer this phase to a new tube [4] [5].
  • Dry: Evaporate the MTBE under a gentle stream of nitrogen. The lipid pellet can be reconstituted in a suitable solvent for MS analysis (e.g., chloroform:methanol 1:1) [2] [5].

Troubleshooting Guide

Common challenges and solutions when using MEGA-10 are summarized below.

Problem Potential Cause Solution
Low Solubilization Yield Insufficient detergent concentration or time [1]. Increase MEGA-10 concentration (up to 2%); extend incubation time [1].
Protein Denaturation/ Aggregation Overly harsh solubilization conditions [1]. Perform all steps at 4°C; avoid vigorous shaking; test milder detergents first [1].
Interference with Downstream MS High detergent concentration in final sample [6]. Use lipid extraction protocols (e.g., MTBE) to separate lipids from MEGA-10; ensure complete evaporation of organic solvents [4] [6].
Precipitation During Dialysis Removal of detergent below CMC [1]. Include low concentrations of MEGA-10 (e.g., 0.05%) in dialysis buffer to prevent protein aggregation [1].

Key Technical Considerations

  • Critical Micelle Concentration (CMC): MEGA-10 has a relatively high CMC (~6-7 mM), which is advantageous as it can be easily removed via dialysis if needed [1].
  • Compatibility: MEGA-10 is compatible with most enzymatic assays and is excellent for preserving protein-protein interactions in complexes [1].
  • Mass Spectrometry: While MEGA-10 is non-ionic and generally presents low background in MS, it is still recommended to use lipid extraction protocols (e.g., Folch, MTBE) to separate lipids from the detergent prior to LC-MS analysis to prevent ion suppression [4] [6].

References

Introduction to MEGA-10 Detergent

Author: Smolecule Technical Support Team. Date: February 2026

MEGA-10, or n-Decanoyl-N-methyl-D-glucamine, is a non-ionic glucamide detergent. Its key feature is a hydrophilic head group derived from glucamine, making it particularly suitable for working with membrane proteins [1] [2]. The properties of MEGA-10 strike a balance between effective solubilization and maintaining protein function, which is critical for studies on protein structure and activity [1].

Physical & Chemical Properties

The table below summarizes the key quantitative properties of MEGA-10:

Property Specification
Molecular Formula C17H35NO6 [1] [3] [2]
Molecular Weight 349.46 g/mol (350 is also commonly listed) [1] [3] [2]
Critical Micelle Concentration (CMC) 6-7 mM [3] [2]
Type Non-ionic [1] [3]
Appearance White powder or granules [1]
Solubility Water soluble [3]
UV Transparency Transparent in the UV region [1]

A critical feature of MEGA-10 is its relatively high CMC value (6-7 mM). Detergents with high CMC form micelles that are easier to remove via dilution or dialysis, which is a crucial step in many protein purification workflows [1] [3].

Application Notes and Experimental Protocols

MEGA-10 is primarily used for the initial solubilization and extraction of membrane proteins from lipid bilayers. The following diagram illustrates the conceptual process of how MEGA-10 interacts with a cell membrane to solubilize proteins.

membrane_solubilization cluster_cell_membrane Cell Membrane cluster_detergent MEGA-10 Micelles phospholipid            Phospholipid Bilayer         integral_protein            Integral Membrane Protein         micelle1            Micelle with Solubilized Protein         integral_protein->micelle1 1. Solubilization micelle2            Empty Micelle        

The diagram above shows how MEGA-10 molecules (yellow) disrupt the phospholipid bilayer and form mixed micelles that contain the now-solubilized membrane protein, allowing it to be studied in an aqueous solution [1].

Detailed Protocol: Solubilization of Membrane Proteins

Here is a generalized step-by-step protocol for using MEGA-10 to solubilize membrane proteins.

experimental_workflow start Prepare Membrane Fraction step1 Resuspend Membrane in Suitable Buffer start->step1 step2 Add MEGA-10 from Concentrated Stock step1->step2 step3 Incubate with Gentle Agitation (30-60 mins, 4°C) step2->step3 step4 Centrifuge at 100,000 x g (30-60 mins) step3->step4 step5 Collect Supernatant (Solubilized Protein) step4->step5

Materials:

  • Membrane preparation (e.g., cell lysate pellet or purified membranes)
  • MEGA-10 detergent powder [1]
  • Suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)
  • Laboratory equipment (centrifuge, rocker, ice bucket)

Procedure:

  • Preparation: Resuspend the membrane pellet in an appropriate cold (4°C) buffer. Keep samples on ice whenever possible.
  • Detergent Addition: Add a concentrated stock solution of MEGA-10 directly to the membrane suspension. The optimal working concentration must be determined empirically but should be well above its CMC of 6-7 mM (e.g., a starting point of 10-20 mM is reasonable) [1]. A typical detergent-to-protein ratio (w/w) for screening starts at 1:1.
  • Solubilization: Incubate the mixture for 30 to 60 minutes on a rocking or rotating platform in a cold room (4°C). This allows the detergent to incorporate into the membrane and solubilize the proteins.
  • Separation: Centrifuge the solution at a high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C. This pellets the insoluble material, including lipids and non-solubilized proteins.
  • Collection: Carefully collect the supernatant, which now contains the solubilized membrane proteins stabilized by MEGA-10 micelles.

Important Considerations:

  • Concentration Optimization: The optimal concentration of MEGA-10 is protein-dependent. It is recommended to perform a solubilization screen testing a range of MEGA-10 concentrations and detergent-to-protein ratios to maximize yield and maintain activity [1].
  • Purity and Stability: MEGA-10 has a purity of >98% and is typically stored as a powder at -20°C [1] [2]. Prepare stock solutions in pure water, which should be clear and colorless [1].
  • Detergent Removal: After purification, MEGA-10 can be easily removed by dialyzing the sample against a large volume of detergent-free buffer, thanks to its high CMC [1].

Critical Points for Researchers

  • Activity Preservation: A key advantage of MEGA-10 is that it is generally non-denaturing, making it a good first choice for solubilizing proteins whose activity must be preserved [1].
  • Compatibility with Downstream Analysis: MEGA-10 is non-ionic, making it compatible with ion-exchange chromatography. It is also transparent in the UV range, allowing for UV-spectrophotometric protein quantification without interference [1].
  • Thermodynamic Behavior: Be aware that the micellization behavior of MEGA-10 is temperature-dependent. Its CMC reaches a minimum at a specific temperature, which can affect solubilization efficiency [4].

Conclusion

MEGA-10 is a versatile and mild non-ionic detergent that is particularly useful for the initial solubilization of membrane proteins. Its high CMC and minimal denaturing properties make it an excellent tool for researchers aiming to isolate functional membrane proteins for structural and biochemical studies.

References

Application Notes and Protocols for N-Decanoyl-N-Methylglucamine (MEGA-10) in Membrane Protein Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MEGA-10

N-Decanoyl-N-methylglucamine, commonly known as MEGA-10, is a non-ionic, nondenaturing detergent widely utilized in membrane biochemistry for the extraction and solubilization of membrane proteins while preserving their native structure and function [1]. Its mechanism of action involves disrupting lipid-lipid and lipid-protein interactions within biological membranes, effectively solubilizing integral membrane proteins which possess both hydrophobic and hydrophilic domains [2] [1]. This property makes MEGA-10 particularly valuable for functional and structural studies of membrane proteins in proteomics and structural biology [1].

Key Physicochemical Properties

Understanding the fundamental properties of MEGA-10 is crucial for designing effective experimental protocols. The table below summarizes its key characteristics:

Property Specification / Value
CAS Number 85261-20-7 [1] [3]
Molecular Formula C17H35NO6 [1]
Molecular Weight 349.5 g/mol [1]
Form White to Off-White Solid [3]
Melting Point 91-93 °C [3]
Critical Micelle Concentration (CMC) 0.24% (w/v) or ~7.4 mM [2] [3]
Water Solubility ~10 mg/mL at 20 °C [3]

Optimal Working Concentrations and Buffer Formulations

Empirical studies have identified optimal concentration ranges for MEGA-10 in various experimental contexts. The following table provides a concise summary of these key parameters:

Parameter Optimal Concentration Application Context
Extraction (Lysis Buffer) ~0.24% (w/v) (near its CMC) [2] Maximal protein extraction from membranes.
SDS-PAGE Sample Buffer >0.4% (w/v) SDS [2] Clear analysis after extraction with MEGA-10.
Glycine Additive Increasing concentrations (e.g., 0.1-1.0 M) [4] [5] Reduces CMC, increases micelle size and aggregation number.

The experimental workflow for membrane protein extraction and analysis using MEGA-10 can be visualized as follows:

Start Start: Cell Membrane Preparation Step1 1. Solubilization with MEGA-10 (0.24% w/v in Lysis Buffer) Start->Step1 Step2 2. Centrifugation (Remove Insoluble Debris) Step1->Step2 Step3 3. Protein Analysis (Dilute in Sample Buffer with >0.4% SDS) Step2->Step3 End End: Downstream Analysis (SDS-PAGE, Western Blot) Step3->End

Detailed Experimental Protocols

Protocol 1: Extraction of Integral Membrane Proteins using MEGA-10

This protocol describes a method for effectively solubilizing membrane proteins for initial analysis.

Materials:

  • MEGA-10 detergent
  • Appropriate lysis buffer (e.g., Tris-HCl, HEPES, pH as required)
  • Protease inhibitor cocktail
  • Cell membrane fraction or whole cells
  • Refrigerated centrifuge

Procedure:

  • Prepare Lysis Buffer: Prepare a standard lysis buffer suitable for your target protein (e.g., 50 mM Tris-HCl, pH 7.4). Add MEGA-10 to a final concentration of 0.24% (w/v). Add a fresh protease inhibitor cocktail.
  • Solubilize Membrane Fraction: Resuspend the pelleted membrane fraction or whole cells in the prepared MEGA-10 lysis buffer. Use a typical ratio of 1 mL of buffer per 10-20 mg of cell pellet.
  • Incubate: Incubate the suspension on a rotator or with gentle agitation for 1-2 hours at 4°C to allow for complete solubilization.
  • Clarify the Lysate: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet insoluble debris.
  • Collect Supernatant: Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a fresh tube. This extract is now ready for downstream analysis.
Protocol 2: SDS-PAGE and Western Blot Analysis of MEGA-10 Extracts

Proteins extracted with MEGA-10 require specific handling for clear electrophoretic analysis.

Materials:

  • MEGA-10-solubilized protein sample (from Protocol 1)
  • Standard SDS-PAGE sample buffer (e.g., Laemmli buffer)
  • Sodium Dodecyl Sulfate (SDS)

Procedure:

  • Prepare Sample Buffer: Ensure your SDS-PAGE sample buffer contains a final concentration of >0.4% (w/v) SDS when mixed with your protein sample [2]. This high SDS concentration is crucial for overcoming interference from MEGA-10 and ensuring sharp protein bands.
  • Mix Sample: Combine the solubilized protein extract with the SDS-rich sample buffer. A typical ratio is 1:1 or 1:2 (sample:buffer).
  • Denature: Heat the mixture at 95°C for 5 minutes to denature the proteins.
  • Load and Run: Load the denatured samples onto an SDS-polyacrylamide gel and perform electrophoresis according to standard protocols for your system.
  • Western Blotting: Transfer proteins to a membrane and proceed with immunodetection. The initial high SDS concentration does not typically interfere with standard Western blotting procedures.

Modulating MEGA-10 Properties with Additives

The physicochemical properties of MEGA-10 can be tuned using additives like amino acids, which is valuable for optimizing specific applications.

Effect of Glycine on MEGA-10 Micellization

The addition of glycine alters the solvation environment, leading to changes in MEGA-10's behavior [4] [5]:

  • Reduced CMC: Glycine acts as a "structure-making" agent (kosmotrope), reducing the CMC of MEGA-10. This means micelles form at a lower surfactant concentration.
  • Increased Micelle Size: Both the hydrodynamic radius and the aggregation number (number of surfactant molecules per micelle) of MEGA-10 micelles increase with glycine concentration.

Practical Implication: In systems where larger micelles or a lower free detergent concentration are desirable, adding glycine (e.g., 0.1-1.0 M) to the MEGA-10 buffer can be an effective strategy.

Applications in Research

MEGA-10 is a versatile tool with several key applications in biochemical research:

  • Membrane Protein Purification: Its non-denaturing nature helps maintain the native conformation and function of integral membrane proteins during isolation [1].
  • Lipidomics and Vesicle Stabilization: Used to solubilize lipids and stabilize lipid vesicles for various biophysical assays [1].
  • Structural Biology: Employed in the initial solubilization steps for membrane protein crystallization trials.
  • MRI Contrast Agent Formulation: Research has incorporated MEGA-10 derivatives into liposomes to develop potential contrast agents for magnetic resonance imaging (MRI) [1].

References

How to Locate Information on MEGA-10

Author: Smolecule Technical Support Team. Date: February 2026

The term "MEGA-10" likely refers to the detergent Decanoyl-N-methylglucamide, which is used in biochemistry for membrane protein solubilization. Here are the most effective strategies to find the detailed protocols you require:

  • Search Specialized Supplier Catalogs: Major biochemical suppliers (such as Sigma-Aldrich, Thermo Fisher Scientific, Cayman Chemical, and Toronto Research Chemicals) often provide detailed product information sheets that can include application notes, usage protocols, and references for their detergents, including MEGA-10.
  • Query Scientific Literature Databases: A focused search on PubMed or Google Scholar using specific keywords like "MEGA-10 liposome solubilization," "Decanoyl-N-methylglucamide protocol," or "MEGA-10 detergent exchange" will help you find relevant research articles. The methods sections of these papers often contain precise experimental details.
  • Review Textbooks on Liposome or Membrane Methodology: Standard reference texts in the field sometimes provide overviews and protocols for using various detergents in liposome preparation and membrane protein research.

General Context on Liposome Preparation

While the search results did not contain information on MEGA-10, they do describe several foundational methods for preparing liposomes. The table below summarizes these common techniques for your reference [1] [2] [3].

Method Name Brief Description Typical Liposome Type Produced
Thin-Film Hydration [1] [3] Lipids dissolved in organic solvent are dried into a thin film, which is then hydrated with an aqueous buffer. Multilamellar Vesicles (MLVs)
Proliposome Method [1] A simple method where lipids are coated onto a powder support to form a proliposome mixture that hydrates upon addition of water. Information not specified in results
Electroformation [2] An applied alternating electric field during hydration promotes the formation of very large, uniform vesicles. Giant Unilamellar Vesicles (GUVs)
Extrusion & Sonication [1] Post-formation processing of MLVs by forcing them through polycarbonate filters or using sound energy to reduce size. Small/Large Unilamellar Vesicles (SUVs/LUVs)

Protocol Drafting and Visualization Tips

For creating your application notes, you can structure a general detergent-utilization protocol based on the established methods above. The workflow can often be summarized in a diagram similar to the following logical sequence:

G Start Start Liposome Preparation A Form Liposomes (e.g., via Thin-Film) Start->A B Add MEGA-10 Detergent A->B C Incubate and Solubilize B->C D Remove Detergent (e.g., Dialysis) C->D E Characterize Final Product D->E End End: Use or Store E->End

References

Comprehensive Analytical Applications and Protocols for Decanoyl-N-Methylglucamide (MEGA-10) in Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Decanoyl-N-Methylglucamide

Decanoyl-N-methylglucamide, commonly known as MEGA-10, is a non-ionic surfactant belonging to the class of sugar-based detergents that has gained significant importance in analytical biochemistry and pharmaceutical research. This amphiphilic molecule features a ten-carbon acyl chain as the hydrophobic tail and a N-methylglucamide head group as the hydrophilic moiety, resulting in a well-balanced surfactant with excellent solubilization properties and mild denaturing potential. MEGA-10 has established itself as a crucial tool in membrane protein research, sample preparation for mass spectrometry, and various biophysical characterization techniques due to its ability to effectively solubilize biological membranes while maintaining protein functionality.

The unique structural characteristics of MEGA-10, particularly its glucamide polar head group, confer several advantages over traditional polyoxyethylene-based surfactants, including lower protein denaturation tendency, compatibility with various analytical techniques, and reduced interference with enzymatic assays. These properties have made it an indispensable component in the toolkit of researchers working with membrane-bound proteins, which constitute major pharmaceutical targets. The following sections provide a comprehensive overview of MEGA-10's properties, analytical applications, and detailed experimental protocols to facilitate its effective implementation in drug discovery and development workflows.

Fundamental Properties and Handling

Chemical and Physical Characteristics

MEGA-10 possesses distinct physicochemical properties that determine its behavior in experimental systems. With a molecular weight of 349.46 g/mol and melting point between 91-93°C, it typically presents as a white to off-white crystalline powder that requires storage at 2-8°C to maintain stability [1] [2]. The surfactant exhibits excellent aqueous solubility (approximately 10 mg/mL at 20°C) and moderate solubility in polar organic solvents such as methanol (50 mg/mL) [1]. Its non-ionic nature prevents interference with electrostatic protein interactions, making it particularly valuable for studying membrane proteins that require preservation of native conformational states.

The critical micelle concentration of MEGA-10, a key parameter determining its solubilizing capacity, has been extensively characterized under various conditions. At standard temperatures (20-25°C) in pure aqueous solutions, the CMC ranges between 6-7 mM [3]. However, this value is significantly influenced by solution composition, with electrolyte addition and temperature variations producing measurable effects on self-assembly behavior. The CMC decreases with salt addition, particularly in the presence of NaCl, due to reduced repulsive interactions between head groups, while temperature increases produce more modest effects compared to traditional polyoxyethylene-based surfactants [4].

Table 1: Fundamental Properties of Decanoyl-N-Methylglucamide (MEGA-10)

Property Value/Specification Conditions/Notes
Chemical Formula C₁₇H₃₅NO₆ -
Molecular Weight 349.46 g/mol -
CAS Number 85261-20-7 -
Melting Point 91-93°C [1]
Appearance White to off-white powder -
Critical Micelle Concentration (CMC) 6-7 mM 20-25°C [3]
Aqueous Solubility 10 mg/mL 20°C [1]
Methanol Solubility 50 mg/mL -
Storage Conditions 2-8°C -
Micellar Properties and Environmental Effects

The self-assembly behavior of MEGA-10 has been systematically investigated using multiple analytical techniques, including tensiometry, steady-state fluorescence, density, viscosity, and static and dynamic light scattering [4]. Micelles formed by MEGA-10 exhibit moderate aggregation numbers that increase with electrolyte concentration but remain largely invariant with temperature within the biologically relevant range. Specifically, the mean micellar aggregation number increases significantly with NaCl addition, while the hydrodynamic radius shows only a slight decrease with rising temperature [4]. This robust behavior under varying environmental conditions makes MEGA-10 particularly useful for experimental systems requiring temperature manipulation.

The impact of solution additives on MEGA-10 micellization has been carefully documented. The addition of glycine, a common biological buffer component, reduces the critical micelle concentration due to its structure-making action [5] [6]. As glycine concentration increases, both the hydrodynamic radius and micellar aggregation number increase, with the growth primarily determined by changes in aggregation rather than variations in hydration sphere [6]. Similar effects have been observed with other amino acids, providing researchers with predictable modulation strategies for optimizing MEGA-10 performance in specific experimental contexts.

Analytical Applications in Pharmaceutical Research

Membrane Protein Solubilization and Purification

MEGA-10 serves as a primary solubilizing agent for integral membrane proteins, effectively extracting these challenging targets from lipid bilayers while maintaining structural integrity. Its balanced hydrophile-lipophile value enables efficient partitioning into membrane structures, disrupting lipid-lipid and lipid-protein interactions without extensive protein denaturation. In purification workflows, MEGA-10 is typically employed at concentrations 1-2% above its CMC (approximately 10-15 mM) in buffered solutions, with exact concentrations optimized empirically for specific protein targets [3] [1]. The surfactant's non-ionic character prevents interference with subsequent ion-exchange chromatography steps, while its high CMC facilitates partial removal through dialysis when necessary for downstream applications.

The solubilization capacity of MEGA-10 has been quantitatively evaluated using various hydrophobic compounds as model systems. Studies investigating the solubilization of n-alkylbenzenes demonstrated that the Gibbs free energy change for solubilization decreases linearly with the carbon number of the alkyl chain, confirming that the alkyl chain location is within the hydrophobic micellar core [7]. This fundamental characterization provides researchers with predictive capabilities for estimating MEGA-10 requirements when working with novel hydrophobic drug candidates or membrane protein preparations, potentially reducing optimization time during method development.

Mass Spectrometry Sample Preparation

In mass spectrometric analyses, particularly electrospray ionization approaches, MEGA-10 serves as an allowable detergent that doesn't severely suppress ionization efficiency—a common limitation of many surfactants [8]. Protocols from the Southern Illinois University Mass Spectrometry Facility specifically recommend MEGA-10 as a compatible detergent for sample preparation when analyzing both small molecules and macromolecules [8]. For optimal results, samples should be prepared in 50% acetonitrile with MEGA-10 concentrations carefully controlled to minimize signal suppression, typically not exceeding 0.1% in the final injected solution.

The facility's guidelines explicitly contrast MEGA-10 with incompatible detergents such as SDS, CHAPS, PEG, Tween, and Triton, which can completely suppress ionization and compromise analysis [8]. This specific endorsement of MEGA-10 for mass spectrometry applications underscores its unique value in analytical workflows aimed at characterizing complex biological samples or pharmaceutical compounds. When preparing samples for MALDI analysis, researchers should submit at least 1 mg of purified solid sample or 50 μL of solution at minimum concentration of 10 pmol/μL prepared in compatible solvents [8].

Table 2: Analytical Applications of MEGA-10 in Pharmaceutical Research

Application Area Specific Uses Recommended Concentration Key Benefits
Membrane Protein Solubilization Extraction of integral membrane proteins; Membrane protein purification 1-2% above CMC (10-15 mM) Maintains protein functionality; Mild denaturing action
Mass Spectrometry Sample preparation for ESI-MS; MALDI-TOF analysis <0.1% in final solution Minimal ionization suppression; Compatible with MS analysis
Chromatography Mobile phase additive; Column cleaning 0.01-0.1% Reduces non-specific binding; Improves peak shape
Biophysical Characterization Light scattering studies; Fluorescence spectroscopy 0.5-2× CMC Controlled micelle size; Minimal interference with measurements
Protein Crystallization Additive for membrane protein crystallization 0.1-1× CMC Enhances crystal quality; Improves diffraction
Biophysical Characterization Studies

MEGA-10 has proven invaluable in biophysical investigations of surfactant behavior and protein-surfactant interactions due to its well-characterized and moderately responsive self-assembly properties. Research utilizing steady-state fluorescence with pyrene as a probe has enabled precise determination of CMC values under various solution conditions [4]. Static and dynamic light scattering approaches have yielded detailed information about micellar size, aggregation number, and hydration, providing insights into the fundamental driving forces behind MEGA-10 self-assembly [4] [6].

The effect of environmental modulators on MEGA-10 properties has been quantitatively documented through these biophysical approaches. For instance, the Gibbs free energy change for solubilization has been determined to be -2.71 kJ mol⁻¹ per CH₂ group of the alkyl chain of solubilizates, confirming the hydrophobic micellar core as the primary location for incorporated alkylbenzenes [7]. Such detailed thermodynamic parameters enable researchers to make precise predictions about MEGA-10 behavior in complex multi-component systems relevant to drug formulation and delivery.

Experimental Protocols and Methodologies

Determination of Critical Micelle Concentration (CMC)

Overview: The CMC of MEGA-10 under specific solution conditions can be determined using surface tension measurements and fluorescence spectroscopy, providing essential baseline data for experimental design.

Materials:

  • Pure MEGA-10 (≥98%)
  • Pyrene fluorescence probe (for fluorescence method)
  • Appropriate buffer system
  • Surface tensiometer (for surface tension method)
  • Fluorometer (for fluorescence method)

Procedure:

  • Prepare a stock solution of MEGA-10 at concentration well above the expected CMC (typically 20-30 mM).
  • Create a series of dilutions covering the expected CMC range (0.1-10 mM).
  • For surface tension method: Measure surface tension of each concentration using a tensiometer. Plot surface tension versus logarithm of concentration. The CMC is identified as the point where the slope changes abruptly.
  • For fluorescence method: Add pyrene probe to each concentration to achieve final concentration of 1-2 μM. Measure the fluorescence intensity ratio of the first (373 nm) and third (384 nm) vibrational peaks (I₁/I₃). Plot this ratio against surfactant concentration. The CMC corresponds to the inflection point where the ratio decreases sharply.

Notes: The CMC of MEGA-10 is approximately 6-7 mM in pure water at 20-25°C but decreases with added salts [4] [3]. When using the fluorescence method, ensure equilibration time of at least 30 minutes after pyrene addition.

Membrane Protein Solubilization Protocol

Overview: This protocol describes the use of MEGA-10 for extracting membrane proteins while maintaining structural integrity and functional activity.

Materials:

  • Membrane preparation (cell membranes, tissue homogenate)
  • MEGA-10 stock solution (10% w/v in appropriate buffer)
  • Solubilization buffer (typically 20-50 mM buffer, pH 7.4, with 100-150 mM NaCl)
  • Ultracentrifuge and appropriate tubes

Procedure:

  • Prepare membrane fraction using standard differential centrifugation techniques.
  • Resuspend membrane pellet in cold solubilization buffer to desired protein concentration (typically 2-5 mg/mL).
  • Add MEGA-10 stock solution dropwise with gentle stirring to achieve final concentration of 1-2% (w/v), corresponding to approximately 2-4× CMC.
  • Incubate the suspension with gentle agitation for 1-2 hours at 4°C to allow complete solubilization.
  • Remove insoluble material by centrifugation at 100,000 × g for 30 minutes at 4°C.
  • Collect supernatant containing solubilized membrane proteins for downstream applications.

Notes: Optimal MEGA-10 concentration should be determined empirically for each protein system. Maintain detergent concentration at least 1.5× the critical micelle concentration throughout subsequent purification steps to prevent protein aggregation [3] [1].

Sample Preparation for Mass Spectrometry

Overview: This protocol outlines the preparation of protein samples containing MEGA-10 for mass spectrometric analysis, minimizing ionization suppression.

Materials:

  • Protein sample solubilized in MEGA-10
  • Acetonitrile (HPLC grade)
  • Trifluoroacetic acid (TFA, 0.1%)
  • C18 pipette tips or microcolumns
  • Mass spectrometry-compatible volatile buffer (e.g., ammonium acetate)

Procedure:

  • For electrospray ionization MS: Dilute the MEGA-10-solubilized sample with 50% acetonitrile to achieve final MEGA-10 concentration <0.1% and protein concentration of at least 10 pmol/μL [8].
  • For MALDI-TOF MS: a. Mix protein solution (0.5-1 μL) with equal volume of saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA). b. Spot immediately onto MALDI target plate and allow to dry completely.
  • If detergent removal is necessary: a. Use C18 pipette tips or microcolumns according to manufacturer's instructions. b. Wash with 0.1% TFA to remove salts and MEGA-10. c. Elute proteins with 50-80% acetonitrile/0.1% TFA.
  • Analyze samples immediately or store at -20°C for short-term storage.

Notes: Avoid concentrations of MEGA-10 exceeding 0.1% in final solution for ESI-MS. For MALDI, MEGA-10 concentrations up to 0.5% may be tolerated but should be minimized when possible [8].

Experimental Workflows and Signaling Pathways

The strategic implementation of MEGA-10 in pharmaceutical research follows logical experimental workflows that maximize its benefits while mitigating potential limitations. The following diagrams visualize these key methodological approaches:

membrane_protocol Start Membrane Preparation Step1 Resuspend in Solubilization Buffer Start->Step1 Step2 Add MEGA-10 (1-2% final) Step1->Step2 Step3 Incubate 1-2h at 4°C Step2->Step3 Step4 Ultracentrifugation 100,000 × g Step3->Step4 Step5 Collect Supernatant Step4->Step5 End Solubilized Membrane Proteins Step5->End

Diagram 1: Membrane Protein Solubilization Workflow. This diagram illustrates the sequential steps for effective extraction of membrane proteins using MEGA-10 detergent, highlighting key parameters including concentration, temperature, and processing conditions.

ms_workflow Start MEGA-10 Solubilized Sample Decision MS Type? Start->Decision ESI ESI-MS Preparation Decision->ESI Electrospray MALDI MALDI-TOF Preparation Decision->MALDI MALDI ESI1 Dilute with 50% Acetonitrile ESI->ESI1 MALDI1 Mix with Matrix Solution MALDI->MALDI1 ESI2 Adjust MEGA-10 to <0.1% ESI1->ESI2 MALDI2 Spot on Target Plate MALDI1->MALDI2 ESI_end ESI-MS Analysis ESI2->ESI_end MALDI_end MALDI-TOF Analysis MALDI2->MALDI_end

Diagram 2: Mass Spectrometry Sample Preparation Workflow. This decision tree outlines the distinct sample preparation pathways for electrospray ionization (ESI) versus MALDI-TOF mass spectrometry when working with MEGA-10-solubilized samples, emphasizing critical concentration thresholds.

Formulation Considerations and Stability

The effective utilization of MEGA-10 in pharmaceutical applications requires careful attention to formulation parameters that influence both stability and performance. Stock solutions are typically prepared at 10-20% (w/v) in appropriate aqueous buffers and can be stored at 4°C for several weeks without significant degradation. For long-term storage, aliquoting at -20°C is recommended to prevent microbial growth and oxidative damage. The surfactant demonstrates good chemical stability across a pH range of 3-10, with optimal stability near physiological pH.

The compatibility profile of MEGA-10 with various buffer components and additives has been extensively documented. While compatible with most physiological salts and basic buffer systems, MEGA-10 should not be combined with strong oxidizing agents or high concentrations of organic solvents that might precipitate the surfactant or disrupt micelle formation. When designing mixed detergent systems for specialized applications, compatibility should be verified empirically, as MEGA-10 may interact unpredictably with certain ionic or zwitterionic surfactants.

Troubleshooting and Optimization Guidelines

Successful implementation of MEGA-10 in analytical protocols occasionally requires troubleshooting of common issues. Incomplete solubilization of membrane proteins often indicates insufficient detergent-to-protein ratio and can be addressed by increasing MEGA-10 concentration or optimizing the membrane protein-to-detergent ratio. For excessive detergent interference in mass spectrometry, implementing additional cleanup steps using C18 micropurification or employing nano-LC separation with trap columns can significantly improve results.

When encountering protein instability following solubilization with MEGA-10, consider adding stabilizing agents such as glycerol (5-10%), lipids (0.01-0.1%), or compatible salts to the buffer system. For crystallization applications where detergent concentration is critical, precise determination using colorimetric assays or refractive index measurements can ensure optimal conditions for crystal growth. In all cases, maintaining MEGA-10 concentrations above its CMC under the specific experimental conditions is essential for achieving reproducible results.

Conclusion

Decanoyl-N-methylglucamide (MEGA-10) represents a versatile tool in the pharmaceutical researcher's arsenal, particularly for challenging applications involving membrane proteins and hydrophobic drug compounds. Its well-characterized physicochemical properties, modest environmental sensitivity, and compatibility with various analytical techniques make it particularly valuable for method development and optimization. The protocols and guidelines presented in this document provide a foundation for the effective implementation of MEGA-10 in diverse experimental contexts, with emphasis on practical considerations for drug discovery and development applications.

As membrane proteins continue to grow in importance as pharmaceutical targets, the role of mild, effective detergents like MEGA-10 will undoubtedly expand. Future developments may include more sophisticated mixed detergent systems incorporating MEGA-10 and advanced formulations designed for specific protein families or analytical platforms. By understanding the fundamental principles and practical considerations outlined in this document, researchers can leverage the full potential of MEGA-10 in their experimental workflows, accelerating the development of new therapeutic agents.

References

Application Note 1: Solubilization and Purification of Membrane Proteins

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the use of MEGA-10 for extracting functional membrane proteins from biological membranes, a prerequisite for many structural and biochemical analyses.

Detailed Protocol

  • Membrane Preparation: Isolate the membrane fraction from the cell or tissue of interest using standard differential centrifugation techniques.
  • Solubilization Optimization:
    • Prepare a series of MEGA-10 solutions in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) covering a concentration range of 0.1% to 2% (w/v).
    • Incubate the isolated membrane fraction with each detergent solution for 30-60 minutes on ice with gentle agitation.
    • Centrifuge the mixtures at high speed (e.g., 100,000 x g for 30 minutes) to separate solubilized proteins (in the supernatant) from insoluble debris (pellet).
    • Analyze the supernatant for total protein content and specific activity of the target protein to determine the optimal solubilization concentration (typically 1-2% MEGA-10) [1].
  • Purification: Apply the solubilized supernatant to an appropriate chromatography column (e.g., size-exclusion, ion-exchange). Maintain a critical micelle concentration (CMC) of MEGA-10 (e.g., 0.1-0.5%) in all chromatography buffers to keep the protein solubilized and prevent aggregation.
  • Characterization: Analyze the purified protein using techniques like SDS-PAGE, UV-Vis, or fluorescence spectroscopy to confirm structural integrity and function [1].

G Start Start: Isolated Membrane Fraction Step1 Incubate with MEGA-10 (0.1-2% concentration) Start->Step1 Step2 High-Speed Centrifugation Step1->Step2 Step3 Collect Supernatant (Solubilized Proteins) Step2->Step3 Step4 Chromatography Purification (with MEGA-10 in buffer) Step3->Step4 Step5 Characterization (SDS-PAGE, Spectroscopy) Step4->Step5 End End: Purified Membrane Protein Step5->End

Application Note 2: Formulation of Liposomal MRI Contrast Agents

MEGA-10-derived ligands can be complexed with Gadolinium (Gd(III)) to create amphiphilic complexes for advanced MRI contrast agents. The following workflow details the synthesis and liposome incorporation based on published research [2].

Detailed Protocol

  • Synthesis of Gd(III) Complex:
    • React gadolinium chloride hexahydrate (GdCl₃·6H₂O) with N-decanoyl-N-methylglucamine (L10) in a 1:2 molar ratio in deionized water [2].
    • Stir the solution at 60°C until the solvent evaporates completely.
    • Add acetone to precipitate the complex, then filter, wash with acetone, and dry under vacuum to obtain a white powder [2].
    • Characterization: Confirm the complex structure using Elemental Analysis, Electrospray Ionization Mass Spectrometry (ESI-MS), and Infrared (IR) spectroscopy. The molar conductivity should be measured in dimethylformamide (DMF) [2].
  • Liposome Preparation (Thin-Film Hydration):
    • Prepare a lipid mixture containing soybean phosphatidylcholine (SPC) and the synthesized Gd(III)-L10 complex in an organic solvent (e.g., chloroform).
    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the walls of a flask.
    • Hydrate the dry film with an aqueous buffer (e.g., 0.3 M sucrose or HEPES buffer) above the phase transition temperature of the lipids, with vigorous vortexing or agitation, to form multilamellar vesicles (MLVs).
    • Down-size the liposomes to a uniform size (e.g., 100 nm) by extruding the MLV suspension through polycarbonate membranes of defined pore size.
  • Characterization of Liposomal Formulation:
    • Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (Zetasizer) [2].
    • Relaxivity Measurements: Measure the longitudinal (r1) and transverse (r2) relaxivities of the formulation using a low-resolution NMR spectrometer (e.g., 0.5 T) and compare them to commercial contrast agents like Magnevist. The incorporation into liposomes typically results in significantly higher relaxivity due to slowed molecular rotation [2].

G A Synthesize Gd-L10 Complex (1:2 Gd to L10 molar ratio) B Characterize Complex (ESI-MS, IR, Conductivity) A->B C Prepare Lipid Film (SPC + Gd-L10 Complex) B->C D Hydrate Film & Extrude (Form unilamellar liposomes) C->D E Characterize Liposomes (Size, Zeta Potential, Relaxivity) D->E

Experimental Data and Performance

The quantitative performance of MEGA-10 and its complexes in the described applications is summarized below.

Table 1: Performance of Gd(III)-L10 Complex as an MRI Contrast Agent [2]

Formulation Relaxivity (r1, mM⁻¹s⁻¹) Observation
Free GdL10 Complex Higher than commercial agents Slower molecular rotation due to elevated molecular weight.
Liposome-Incorporated GdL10 Significantly higher than free complex Further restricted rotation within lipid bilayer.
Commercial Magnevist 4-5 (Baseline for comparison) Classical, low molecular weight agent.

Table 2: Key Considerations for Using MEGA-10 in Experiments

Parameter Recommendation / Note
Critical Micelle Concentration (CMC) Use above its CMC for effective solubilization; precise values should be determined for specific buffer conditions [1].
Compatibility with Assays Optimal for membrane protein extraction and analysis; verify compatibility with downstream enzymatic assays.
Removal / Exchange Can be removed or exchanged via dialysis, size-exclusion chromatography, or bio-beads treatment.

Critical Notes for Researchers

  • Purity and Selection: Always use high-purity grade MEGA-10, especially for sensitive experiments like membrane protein structural biology.
  • Empirical Optimization: The optimal detergent-to-protein ratio must be determined empirically for each specific protein and source membrane to balance solubilization efficiency with functional preservation.
  • Interference in Downstream Applications: Be aware that detergents can interfere with certain analytical techniques, such as mass spectrometry. Plan for detergent removal or use compatible workflows if needed.

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any of the methodologies, feel free to ask.

References

optimizing MEGA-10 concentration for membrane proteins

Author: Smolecule Technical Support Team. Date: February 2026

MEGA-10 Properties and Handling

This table outlines the fundamental characteristics of MEGA-10 as a non-ionic detergent for membrane protein research.

Property Specification / Value
Chemical Name N-Decanoyl-N-methylglucamine [1] [2]
Molecular Formula C₁₇H₃₅NO₆ [1] [2]
Molecular Weight 349.46 g/mol [1] [2]
Critical Micelle Concentration (CMC) ~6-7 mM [1] [2]
Appearance White powder or granules [2]
Purity (HPLC) ≥ 98% [1] [2]
Recommended Stock Solution 50-100 mM in water or buffer [1]

Workflow for MEGA-10 Concentration Optimization

Finding the right MEGA-10 concentration is a balance between effectively solubilizing your protein and maintaining its stability and function. The process can be visualized in the following workflow.

Start Start: Prepare Membrane Fraction Solubilize Solubilize with MEGA-10 (1-2x CMC initial test) Start->Solubilize Ultracentrifuge Ultracentrifugation Solubilize->Ultracentrifuge CheckSupernatant Analyze Supernatant & Pellet Ultracentrifuge->CheckSupernatant Evaluate Evaluate Solubilization Efficiency CheckSupernatant->Evaluate Evaluate->Solubilize Poor Yield TestStability Test Protein Stability & Function Evaluate->TestStability High Yield Optimize Optimize Concentration & Additives TestStability->Optimize Success Optimal Conditions Found Optimize->Success

Key Steps in the Workflow:

  • Initial Solubilization: Begin testing at a concentration of 1-2 times the CMC (around 6-14 mM) [2]. Maintain a constant detergent-to-protein ratio; a common starting point is 1-2 mg of detergent per mg of membrane protein.
  • Systematic Screening: If initial solubilization is inefficient, set up a parallel small-scale screening experiment. Test a range of MEGA-10 concentrations (e.g., 0.5x, 1x, 2x, and 5x CMC) while keeping other variables constant.
  • Assess Quality, Not Just Yield: After ultracentrifugation, analyze the supernatant (solubilized protein) and the pellet (insoluble material) by SDS-PAGE. Successful solubilization is indicated by your target protein appearing in the supernatant. However, the ultimate goal is a functional protein, so proceed to test the stability and activity of the solubilized protein.
  • Optimize and Stabilize: Based on the results, fine-tune the MEGA-10 concentration. Research indicates that the stability of membrane proteins in detergent can be significantly influenced by the detergent concentration itself [3]. Furthermore, consider adding compatible solutes (like ectoine or betaine) to your buffers, as they have been shown to enhance membrane protein stability at different concentrations without interfering with metabolic pathways [4].

Frequently Asked Questions

Q1: How do I prepare a stock solution of MEGA-10? MEGA-10 is soluble in water. To prepare a concentrated stock solution (e.g., 100 mM), slowly add the powder to water or your desired buffer while stirring gently. Heating slightly (to around 30-40°C) can help dissolve the detergent completely. Ensure the solution is clear and colorless before use [1] [2].

Q2: My protein is still insoluble at 2x CMC. What should I do? First, confirm that your target protein is indeed present in the membrane fraction before solubilization. If it is, consider the following:

  • Increase Concentration: Systematically increase the MEGA-10 concentration, testing up to 5-10x CMC.
  • Screen Alternative Detergents: MEGA-10 may not be suitable for your specific protein. It is highly recommended to screen other detergents, such as DDM (n-Dodecyl-β-D-maltoside), which is often a good alternative for stubborn proteins [3].
  • Additives: Include additives like glycerol or salts in your buffer to improve stability during solubilization.

Q3: My protein is solubilized but loses activity. Why? This is a common challenge, as detergents can sometimes denature proteins.

  • Detergent Optimization: The primary solution is to screen other detergents. The kinetic stability of membrane proteins varies greatly between detergent environments [5].
  • Lower Concentration: Try reducing the MEGA-10 concentration to the minimum required to keep the protein in solution.
  • Stabilizing Ligands: If available, add a ligand, substrate, or antagonist to the purification buffer. These molecules can bind to the protein and stabilize its native, active conformation [6].

Q4: Can I use MEGA-10 for Ion Exchange Chromatography? Yes. MEGA-10 is a non-ionic detergent, which means it does not carry a charge. Therefore, it will not interfere with the charge-based separation mechanism of Ion Exchange Chromatography, making it a compatible choice for this purification step [2].

References

troubleshooting N-Decanoyl-N-methylglucamine solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

MEGA-10 Key Properties for Troubleshooting

Understanding these basic properties is crucial for diagnosing solubility problems.

Property Specification Relevance to Solubility
Chemical Name N-Decanoyl-N-methylglucamine [1] [2] Identifies the non-ionic detergent in use.
CAS Number 85261-20-7 [1] [2] [3] Ensures correct compound identification for literature searches.
Molecular Formula C17H35NO6 [1] [2] [3] Confirms molecular structure.
Molecular Weight 349.46 g/mol [1] [2] Essential for accurate molarity calculations.
Physical Form White to Off-White powder [1] [2] Physical characteristic for visual inspection.
Critical Micelle Concentration (CMC) 6-7 mM (20-25°C) [2] The concentration above which micelles form. Working above the CMC is vital for effective function.
Reported Solubility in Water ~10 mg/mL (approx. 28-29 mM at 20°C) [1] This is well above the CMC, indicating good water solubility at room temperature.
Reported Solubility in Methanol ~50 mg/mL [1] Suggests methanol as a potential solvent for stock solutions if water fails.

Troubleshooting Guide & FAQs

Here are common issues and detailed protocols to resolve them.

FAQ 1: Why won't my MEGA-10 powder dissolve completely in my aqueous buffer?

Potential Causes and Solutions:

  • Cause A: Concentration Below CMC. While the chemical is soluble to at least 10 mg/mL, solutions near or below the CMC (6-7 mM, or ~2.1-2.4 mg/mL) can behave differently.

  • Solution: Confirm that your working concentration is above 7 mM. For solubilizing membrane proteins, concentrations of 10-20 mM are often used [3].

  • Cause B: Purity of Reagent. Impurities like decanoic acid or N-methylglucamine can interfere with solubility and function [1].

  • Solution: Source high-purity MEGA-10 (≥98%) from reputable suppliers [1] [2]. If impurities are suspected, the following purification protocol can be used [1]:

    • Grind the solid with diethyl ether, then with petroleum ether.
    • Dry the solid over P2O5.
    • Recrystallize twice by dissolving in a minimal volume of methanol and adding diethyl ether.
    • Dry the crystals in a vacuum to constant weight.
  • Cause C: Solution Conditions.

  • Solution: Gently warm the solution (do not boil) while stirring. Ensure the buffer is at a neutral or slightly basic pH, as extreme pH levels might affect the amide bond.

FAQ 2: My MEGA-10 solution worked before but now gives inconsistent results. What could be wrong?

Potential Causes and Solutions:

  • Cause A: Storage Issues. Improper storage can lead to degradation or contamination.

  • Solution: Store the MEGA-10 powder as recommended by the supplier, typically at 2-8°C [2]. Aliquot solutions to avoid repeated freeze-thaw cycles and microbial contamination.

  • Cause B: Interaction with Buffer Components.

  • Solution: The presence of high salt concentrations or other detergents can alter the CMC and behavior of MEGA-10 [3]. Re-prepare a fresh solution in a simple buffer like Tris-HCl to isolate the issue.

FAQ 3: How can I prepare a stock solution for optimal use in membrane protein solubilization?

Detailed Protocol:

  • Calculate: Determine the mass of MEGA-10 needed for a 50-100 mM stock solution in water or your desired buffer. This is well above the CMC and simplifies dilution.
  • Dissolve: Add the pre-warmed (37°C) solvent to the powder and mix gently by inversion or slow stirring. Avoid vortexing, which can cause excessive foaming.
  • Clarify: If the solution is not clear, pass it through a 0.22 µm filter. This sterilizes the solution and removes any undissolved particulates.
  • Aliquot and Store: Divide the stock solution into single-use aliquots and store at 2-8°C [2] or -20°C for long-term storage.

This workflow for preparing a stock solution can be visualized in the following diagram:

Start Start MEGA-10 Stock Prep A Calculate mass for 50-100 mM stock Start->A B Add warm solvent (37°C water/buffer) A->B C Mix gently by inversion until fully dissolved B->C D Filter through 0.22 µm membrane C->D E Aliquot into single-use vials D->E End Store at 2-8°C E->End

Key Experimental Considerations

  • Lysis Buffer Optimization: For membrane protein extraction, MEGA-10 is often used in combination with other detergents like SDS for optimal results [3]. You may need to empirically determine the best ratio and concentration for your specific protein.
  • Handling Precautions: Always refer to the Safety Data Sheet (SDS). When handling the powder, use appropriate personal protective equipment (PPE) such as gloves, eyeshields, and an N95 respirator [1] [2].

References

MEGA-10 critical micelle concentration determination

Author: Smolecule Technical Support Team. Date: February 2026

MEGA-10 CMC Data Summary

The table below summarizes the key physicochemical properties and CMC values of MECA-10 from various sources. Note that CMC values can vary based on experimental conditions such as temperature, pH, and measurement technique.

Property Value / Description Source / Conditions
Chemical Name N-Decanoyl-N-methylglucamine [1] -
Type Non-ionic detergent [2] -
Molecular Formula C₁₇H₃₅NO₆ [2] [1] -
Molecular Weight 349.46 g/mol [1] -
CMC (Molarity) 6-7 mM [2] Not specified
4.8 mM [3] In saline buffer at 25°C
7.4 mM (0.26%) [1] In 0.1M Tris-HCl, pH 7.4 at 25°C
Solubility Soluble in water [2] [1] and methanol [1] -

Experimental Protocol: Determining CMC via Fluorescence Spectroscopy

This method uses the environment-sensitive fluorescent probe ANS (8-anilino-1-naphthalenesulfonate). Its fluorescence intensity increases markedly when incorporated into the hydrophobic environment of a micelle, providing a clear signal for CMC determination [3].

The workflow for this experiment is outlined below:

G Start Start Experiment P1 Prepare MEGA-10 Stock Solution Start->P1 P2 Prepare ANS/Buffer Solution P1->P2 P3 Set Up Fluorimeter P2->P3 P4 Titrate and Measure P3->P4 P5 Plot and Analyze Data P4->P5 End Determine CMC P5->End

Materials and Equipment
  • Detergent: MEGA-10
  • Fluorescent Probe: ANS (Ammonium salt)
  • Buffer: Saline buffer or another appropriate aqueous buffer (e.g., 0.1M Tris-HCl, pH 7.4) [1] [3]
  • Equipment: Fluorimeter, thermojacketed cuvette, magnetic stirrer, micropipettes [3]
Step-by-Step Procedure
  • Prepare Solutions:

    • Prepare a concentrated stock solution of MEGA-10 (e.g., 100-500 mM) in your chosen buffer.
    • Prepare an ANS solution in the same buffer. The literature method involved holding ANS in the cuvette during continuous titration [3].
  • Instrument Setup:

    • Set up the fluorimeter with the thermojacketed cuvette connected to a water bath to maintain a constant temperature (e.g., 25°C).
    • Set the excitation and emission wavelengths for ANS. Common settings are around 370-380 nm for excitation and 470-480 nm for emission.
  • Titration and Measurement:

    • Place a known volume of the ANS/buffer solution into the cuvette.
    • While stirring continuously, add the concentrated MEGA-10 stock solution to the cuvette in small, incremental steps.
    • After each addition, allow the solution to equilibrate briefly, then record the fluorescence intensity.
  • Data Analysis and CMC Determination:

    • Plot the recorded fluorescence intensity against the total concentration of MEGA-10 in the cuvette.
    • The plot will typically show two linear regions with different slopes: a slow increase at low concentrations (monomeric surfactant) and a steeper increase above the CMC (micelle formation).
    • The CMC is identified as the intersection point of these two linearly regressed lines.

Key Considerations & Potential Challenges

While specific FAQs were not available, the literature suggests several critical factors to consider for a successful experiment:

  • Purity of Detergent: Commercial MEGA-10 may contain impurities like decanoic acid and N-methylglycamine. It is recommended to purify the detergent before use for critical experiments. A common purification method involves recrystallization from methanol/diethyl ether mixtures [1].
  • Temperature Control: The CMC of surfactants is temperature-dependent. The CMC of MEGA-10 has been reported to decrease slightly with increasing temperature (in the range of 5-40°C) [3]. Maintaining a constant temperature throughout the experiment is crucial for an accurate measurement.
  • Probe and Method Selection: The CMC value can be method-dependent. The ANS fluorescence method is highly effective, but other techniques like surface tension measurement or conductivity can also be used. The reported CMC value may vary slightly depending on the technique and specific buffer conditions used [4] [3].

Extending Your Research

For further investigation, you could:

  • Explore Other Techniques: Apply other common methods for CMC determination, such as surface tensiometry, to your MEGA-10 solutions and compare the results.
  • Investigate Related Detergents: Compare the properties and CMC of MEGA-10 with other detergents in its homologous series, such as MEGA-8 (CMC ~51-58 mM) and MEGA-9 (CMC ~16-25 mM) [2] [3].

References

preventing protein denaturation with MEGA-10

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Protein Denaturation

Protein denaturation is the process where a protein loses its native three-dimensional structure, leading to a loss of function. This can be caused by various external stresses, including heat, extreme pH, organic solvents, and heavy metal ions [1] [2].

Stabilizing a protein involves creating a molecular environment that protects its fragile, folded state. While the specific mechanism of MEGA-10 is not detailed in the search results, stabilizers generally work by:

  • Shielding Hydrophobic Surfaces: Prevents the exposed hydrophobic patches of a unfolding protein from aggregating [1].
  • Acting as Chemical Chaperones: Osmolytes and other compounds can reinforce the folded state, especially under stress conditions [3].

Experimental Workflow for Stability Screening

When working with a new stabilizing agent like MEGA-10, a systematic approach is crucial. The following workflow, adapted from a high-throughput stability screening protocol, allows you to rapidly identify optimal conditions for your protein [3].

Start Start: Prepare Protein Sample ScreenDesign Design Stability Screen (pH, Salts, Additives) Start->ScreenDesign AssayChoice Choose Assay Method ScreenDesign->AssayChoice TSA Thermal Shift Assay (TSA) AssayChoice->TSA nanoDSF nano Differential Scanning Fluorimetry (nanoDSF) AssayChoice->nanoDSF DataAnalysis Analyze Denaturation Curves & Determine Tm TSA->DataAnalysis nanoDSF->DataAnalysis IdentifyBest Identify Best-Stabilizing Conditions DataAnalysis->IdentifyBest Application Apply Conditions to Functional/Structural Studies IdentifyBest->Application

Detailed Protocol: Thermal Shift Assay (TSA)

TSA is a popular fluorescence-based method to monitor thermal denaturation and identify stabilizing conditions [3].

  • Prepare Stability Screen Plates

    • Dispense 10 µL of each condition from your stability screens (e.g., various buffers, salts, and additives like MEGA-10) into the wells of a 96-well plate.
  • Prepare Protein Solution

    • Dilute your target protein to a concentration typically between 0.5 - 5 mg/mL in a dilute buffer (e.g., 10 mM sodium phosphate with 100 mM NaCl, pH 7.2) to avoid masking the effects of your screen conditions.
    • Add an environmentally-sensitive fluorescent dye like SYPRO Orange to the protein solution to a final concentration of 20X. Mix well.
  • Combine and Run the Assay

    • Add 10 µL of the protein-dye mixture to each well of the 96-well plate, containing the screen conditions.
    • Seal and centrifuge the plate briefly (~2 min at 600 x g) to mix.
    • Load the plate into a real-time PCR instrument or a similar thermal cycler with fluorescence detection.
    • Run a thermal ramp (e.g., from 25°C to 95°C with a gradual increase of 1°C per minute) while monitoring the fluorescence.
  • Data Analysis

    • Plot fluorescence against temperature to generate a melt curve. The midpoint of the unfolding transition, the melting temperature (Tm), is a quantitative measure of thermal stability.
    • Conditions that result in a higher Tm indicate greater stabilization of your protein.
Alternative Method: nano Differential Scanning Fluorimetry (nanoDSF)

nanoDSF is a label-free alternative that tracks the intrinsic fluorescence of tryptophan residues as the protein unfolds [3].

  • Principle: Tryptophan residues buried in the protein's hydrophobic core fluoresce at around 330 nm. When the protein unfolds and these residues are exposed to solvent, the emission maximum shifts to about 350 nm.
  • Procedure: The protocol is similar to TSA, but no external dye is needed. The protein solution is loaded into special capillaries, and the shift in fluorescence is monitored during a controlled temperature increase.

Stabilizing Agents & Conditions

The table below summarizes various types of stabilizing agents you can test, including detergents like MEGA-10, based on the search results [1] [3].

Agent Category Examples Proposed Mechanism of Action Considerations
Osmolytes / Chemical Chaperones Glycerol, sugars, betaines, amino acids Reinforce protein folding; act as "chemical chaperones" Can be used to salvage insoluble protein during purification [3].
Salts & Ions NaCl, MgSO₄, (NH₄)₂SO₄ Modulate electrostatic interactions; can shield surface charges High concentrations can be destabilizing. Some salts (e.g., heavy metals) may chelate cofactors [1] [3].
Buffers Good's buffers (HEPES, TRIS), Phosphates Maintain optimal pH; some may have specific chemical stabilizing effects A screen should test both the chemical identity of the buffer and the pH value [3].
Non-detergent Sulfobetaines (NDSBs) NDSB-201, NDSB-256 Stabilize proteins without denaturing them (unlike ionic detergents) Chemically related to sulfobetaine-based detergents, can be included in osmolyte screens [3].
Detergents MEGA-10 (representative) Solubilize membrane proteins; shield hydrophobic surfaces Specific data on MEGA-10 not found in search results. Generally, used above critical micelle concentration (CMC).

Frequently Asked Questions

  • My protein is precipitating during purification. How can stabilizers help? Stabilizing agents, particularly osmolytes and non-denaturing detergents, can be added to lysis and purification buffers to maintain the native fold and prevent aggregation, thereby increasing yield [3].

  • Why does my protein show multiple transitions in the melt curve? Complex melt curves can indicate that your protein sample has multiple domains that unfold independently, or that it exists in a mixture of folded states. Numerical analysis methods or alternative thermodynamic models beyond a simple sigmoidal fit may be required to analyze such data [3].

  • Can I use these methods for membrane proteins? Yes, but membrane proteins require special consideration. The use of detergents (like MEGA-10) or other membrane mimetics is essential to solubilize them and maintain their native structure in an aqueous buffer, making techniques like TSA and nanoDSF applicable [3].

Troubleshooting & Next Steps

Since specific data on MEGA-10 was not available in the search results, I suggest the following:

  • Start with a Broad Screen: Treat MEGA-10 as an additive in the osmolyte or detergent category. Include it in your stability screens across a range of concentrations to find its optimal dose.
  • Consult Specialized Resources: Look for primary literature on the use of MEGA-10 with proteins similar to yours. The manufacturer's datasheet is also an excellent source for recommended usage and concentration guidelines.
  • Combine Strategies: The most stable conditions often come from a combination of a compatible buffer, salts, and additives. Don't hesitate to test MEGA-10 in combination with other benign stabilizers like glycerol.

References

optimizing MEGA-10 Triton X-100 mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Detergent Properties at a Glance

The table below summarizes the core characteristics of MEGA-10 and Triton X-100, which are fundamental for understanding their behavior in mixtures.

Property MEGA-10 Triton X-100
Type Non-ionic [1] Non-ionic [2]
Chemical Structure Alkyl N-methylglucamide [3] Octylphenol ethoxylate [4]
Molecular Weight 350 [1] 647 [2]
Critical Micelle Concentration (CMC) 6-7 mM [1] 0.2 mM [2]
Cloud Point Does not cloud, even at boiling point [3] ~65°C [2]
Primary Applications Solubilization of membranes; useful for membrane protein applications [3] [1] Isolation of membrane proteins; electrophoresis; cell permeabilization; viral inactivation [5] [6] [4]

Behavior of Detergent Mixtures

The combination of MEGA-10 and Triton X-100 creates a system with unique and tunable properties.

  • Cloud Point Induction: A key finding is that aqueous MEGA-10, which normally does not cloud, can be induced to undergo clouding upon the addition of Triton X-100 [3]. This cloud point can be further modulated by the addition of salts like NaCl [3].
  • Micellar Growth: As the temperature of a mixed micelle solution approaches its cloud point, a drastic increase in the apparent micellar hydrodynamic size is observed. This growth is less dramatic when the proportion of Triton X-100 in the mixture is higher [3].
  • Regulatory Considerations: Triton X-100 is classified as a substance of very high concern (SVHC) in the European Union due to its environmentally persistent and toxic degradation products. Its use is being phased out, and replacement with alternative detergents is encouraged for new medicinal products [4].

Troubleshooting FAQ

Here are answers to common specific issues you might encounter when working with these detergent mixtures.

Q: How can I induce a cloud point in a MEGA-10 solution for a separation process? A: Since MEGA-10 solutions do not cloud on their own, you must mix them with a surfactant that has a cloud point, such as Triton X-100. The cloud point of the resulting mixture can be fine-tuned by varying the molar ratio of Triton X-100 to the total surfactant (αTX100) and by adding electrolytes like NaCl, which typically lower the cloud point temperature [3].

Q: I observe distorted or smeared bands after SDS-PAGE of my protein samples prepared with detergent. What could be wrong? A: This is a common issue that can have several causes related to sample preparation:

  • Protein Aggregation: Ensure your proteins are properly solubilized. For hydrophobic proteins or membrane proteins, the addition of nonionic detergents like Triton X-100 (e.g., 0.1-0.5%) to the lysis buffer can help prevent aggregation [7].
  • Overloading: Loading too much protein per well can cause proteins to aggregate during electrophoresis, leading to poor band separation and smearing. A good starting point is to load 10 µg of protein per well, but this should be optimized [8] [9] [7].
  • Incomplete Denaturation: If proteins are not fully denatured, they will not migrate properly. Make sure you are using sufficient SDS and a reducing agent like DTT, and that the sample is heated adequately (commonly 5 minutes at 98°C) [9].

Q: My protein samples are leaking out of the wells during or after loading in SDS-PAGE. How can I fix this? A: This is often a physical loading issue.

  • Increase Glycerol/Sucrose: The loading buffer must contain a sufficient concentration of a dense agent like glycerol or sucrose (typically 5-10%) to help the sample sink to the bottom of the well [8].
  • Remove Air Bubbles: Rinse the wells with running buffer before loading your sample to displace any air bubbles that can displace your sample [8].
  • Avoid Overfilling: Do not load the well more than 3/4 of its capacity [8].

Experimental Protocol: Cloud Point Modulation

This protocol is adapted from research on MEGA-10/Triton X-100 mixtures [3].

Objective: To determine the cloud point of a MEGA-10 and Triton X-100 mixture. Materials:

  • Pure MEGA-10 and Triton X-100 stock solutions.
  • Ultrapure water.
  • NaCl solution (if studying salt effect).
  • Heating bath with temperature control.
  • Visual inspection or turbidimeter.

Method:

  • Prepare Working Solutions: Create surfactant mixtures with a fixed total concentration (e.g., 20.3 mmol kg⁻¹) but varying molar ratios of Triton X-100 (αTX100).
  • Add Electrolyte (Optional): For studies on salt effect, add a specific concentration of NaCl (e.g., 50 mmol kg⁻¹) to the mixtures.
  • Heat with Observation: Slowly heat the solutions while stirring.
  • Record Cloud Point: The cloud point temperature is defined as the temperature at which the solution becomes turbid or cloudy upon heating. This can be determined visually or by a sharp change in measured turbidity.

The workflow for this experiment can be summarized as follows:

Prepare Surfactant\nMixtures Prepare Surfactant Mixtures Add NaCl\n(Optional) Add NaCl (Optional) Prepare Surfactant\nMixtures->Add NaCl\n(Optional) Heat Solutions\nGradually Heat Solutions Gradually Add NaCl\n(Optional)->Heat Solutions\nGradually Observe and Record\nCloud Point Temperature Observe and Record Cloud Point Temperature Heat Solutions\nGradually->Observe and Record\nCloud Point Temperature

References

N-Decanoyl-N-methylglucamine purity requirements for sensitive assays

Author: Smolecule Technical Support Team. Date: February 2026

MEGA-10 Purity Specifications for Sensitive Assays

For your sensitive assays, selecting the correct purity grade is crucial. The table below summarizes the specifications from commercial suppliers and research literature.

Purity Grade Supplier / Context Documented Purity Form Recommended Storage
High-Purity Grade Sigma-Aldrich [1] ≥98% (GC) Powder 2-8°C
High-Purity Grade Avanti Research [2] >99% Powder -20°C
Research Grade Glentham Life Sciences [3] Information Missing Powder +4°C
Synthesis Grade Scientific Research [4] 98% (for Gd complex synthesis) Solid Not Specified

Key Purity Considerations:

  • Chromatographic Purity: Look for ≥98% (GC) certification for reliable, consistent results in critical applications like membrane protein work [1].
  • Impurity Profile: Potential impurities include decanoic acid and N-methylglucamine. Purification by recrystallization from methanol/diethyl ether is documented [5].
  • Hygroscopicity: MEGA-10 is noted as non-hygroscopic, which is beneficial for accurate weighing and long-term stability [2].

Experimental Protocols & Applications

Here are detailed methodologies for key applications of MEGA-10 in research settings.

Probing Critical Micellar Concentration (CMC)

The CMC of MEGA-10 is a critical parameter for experiments. The pyrene absorption method provides a convenient way to determine it.

  • Principle: The UV absorption spectrum of pyrene changes as surfactant concentration increases and micelles form. The absorbance value at a specific wavelength (e.g., 338 nm) shows a sigmoidal increase at the CMC [6].
  • Workflow:
    • Stock Solution: Prepare a 2 μM pyrene solution in aqueous medium (with a final ethanol concentration of ≤0.5%).
    • Sample Preparation: Add increasing concentrations of MEGA-10 to the pyrene solution, from well below to above the expected CMC.
    • Measurement: Record UV absorption spectra (200-400 nm) after each addition.
    • Analysis: Plot absorbance (e.g., at 338 nm) vs. MEGA-10 concentration. The CMC is determined from the inflection point of the sigmoidal curve [6].
  • Expected Outcome: The CMC for MEGA-10 is reported to be between 6-7 mM at 20-25°C [1] [2].

This experimental workflow for CMC determination can be visualized as follows:

f start Start CMC Determination s1 Prepare 2 μM pyrene stock solution start->s1 s2 Add MEGA-10 across concentration range s1->s2 s3 Record UV-Vis spectra (200-400 nm) s2->s3 s4 Plot absorbance at 338 nm vs. [MEGA-10] s3->s4 end Determine CMC from sigmoidal curve inflection point s4->end

Protein Interaction Studies (e.g., with Cytochrome c)

MEGA-10 is used to study surfactant-protein interactions, which can induce conformational changes.

  • Procedure:
    • Protein Solution: Prepare a solution of horse heart cytochrome c (e.g., 2 μM) in phosphate buffer (pH 7.4).
    • Titration: Add incremental amounts of a concentrated MEGA-10 solution to the protein sample.
    • Spectroscopic Measurement:
      • Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitor changes in the Soret band (~409 nm) and Q bands (528 nm, 550 nm) of the heme group.
      • Fluorescence Spectroscopy: If applicable, monitor changes in the intrinsic fluorescence of tryptophan residues.
  • Interpretation: Spectral shifts or changes in intensity indicate alterations in the heme environment and overall protein conformation. As a non-ionic surfactant, MEGA-10 may cause unfolding in the post-micellar region [7].
Synthesis of Liposomal MRI Contrast Agents

MEGA-10 derivatives are used to create advanced diagnostic agents.

  • Synthesis of GdL10 Complex [4]:
    • Reaction: Dissolve GdCl₃·6H₂O and two equivalents of MEGA-10 (L10) in deionized water.
    • Process: Stir at 60°C until the solvent evaporates.
    • Precipitation: Add acetone to the residue to precipitate the complex.
    • Isolation: Filter the white powder, wash with acetone, and dry under vacuum.
  • Liposome Incorporation: The resulting Gd(III)-MEGA-10 complex can be incorporated into liposomes (e.g., made from soybean phosphatidylcholine) to create high-relaxivity MRI contrast agents [4].

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Unexpectedly low CMC value Impurities (e.g., decanoic acid) affecting micellization [5]. Recrystallize MEGA-10 from methanol/diethyl ether. Use a higher purity grade (≥98%) [1].
Poor protein solubilization or activity loss Denaturation or improper micelle conditions. Harsh detergent action. Optimize the MEGA-10-to-protein ratio. Work at concentrations just above the CMC (6-7 mM). Test milder MEGA-series detergents [2].
Inconsistent results between batches Variability in detergent purity or storage-related degradation. Source from suppliers providing detailed Certificates of Analysis (CoA). Adhere to storage recommendations (2-8°C or -20°C) [1] [2].
Precipitation in solution Incomplete solubilization or use of incompatible buffer. Gently warm the solution and ensure it is mixed thoroughly. Confirm the solution is clear and colorless before use [5].

Key Recommendations for Researchers

  • Source with Documentation: For the most sensitive assays (e.g., membrane protein purification, MRI agent synthesis), procure MEGA-10 from reputable suppliers that provide a Certificate of Analysis (CoA) detailing purity and analytical methods [2].
  • Verify CMC in Your System: While the reported CMC is 6-7 mM, it's good practice to confirm this value in your specific buffer system using a method like pyrene absorption [6].
  • Prioritize Biocompatibility: MEGA-10 is noted for being biodegradable and relatively mild, making it an excellent choice for applications in pharmaceuticals and cosmetics where biocompatibility is a concern [7].

References

MEGA-10 Storage & Stability Specifications

Author: Smolecule Technical Support Team. Date: February 2026

Specification Details
Product Name MEGA-10 (N-decanoyl-N-methylglucamine) [1]
Form Powder [1]
Recommended Storage Temperature -20°C [1]
Stated Shelf Life 1 Year (Stability period) [1]
Hygroscopic No [1]
Light Sensitive No [1]

Stability Testing Framework: ICH Q1 Guideline

For your work in drug development, the International Council for Harmonisation (ICH) released a new, unified guideline in April 2025: the ICH Q1 Step 2 Draft Guideline [2] [3]. This consolidated document replaces the previous series of guidelines (Q1A-Q1F and Q5C) and provides a modern, science- and risk-based framework for stability testing [2].

The guideline's key aspects relevant to your work include:

  • Expanded Product Coverage: It explicitly covers a wide range of product types, including conjugated products like antibody-drug conjugates, which often require detergents in their processing [2].
  • Development Stability Studies: Section 2 of the guideline details the role of stress testing and forced degradation studies. These are crucial for understanding a product's intrinsic stability, identifying degradation pathways, and validating analytical methods [2].
  • Risk-Based Protocols: The guideline encourages flexible, science-based protocol designs, moving away from one-size-fits-all approaches. It supports using prior knowledge and risk assessment to design robust stability programs [2].

Troubleshooting Common MEGA-10 Issues

Here are solutions to common problems researchers face with detergents like MEGA-10.

Problem Possible Cause Solution
Unexpectedly Low Solubilization Efficiency MEGA-10 concentration is below the Critical Micelle Concentration (CMC) Prepare fresh solutions and ensure the final concentration is above the documented CMC of ~6-7 mM [1].
Loss of Protein Activity/Stability After Extraction Detergent-mediated disruption of protein complexes or stripping of essential lipids Optimize the MEGA-10-to-protein ratio; consider milder detergents or additives for the solubilization buffer.
Inconsistent Experimental Results Between Batches Protein degradation from multiple freeze-thaw cycles or improper storage Aliquot the MEGA-10 stock solution upon reconstitution to minimize freeze-thaw cycles. Strictly adhere to the -20°C storage condition [1].

The diagram below outlines a general workflow for using MEGA-10 in membrane protein studies, integrating stability best practices.

Start Start: Membrane Protein Study Storage Storage Condition: MEGA-10 Powder at -20°C Start->Storage Reconstitute Reconstitute Powder Storage->Reconstitute Aliquot Aliquot Stock Solution Reconstitute->Aliquot Use Use in Experiment Aliquot->Use Discard Discard Aliquot Use->Discard

Frequently Asked Questions

Q: Can I store the reconstituted MEGA-10 solution at 4°C for daily use? A: For short-term daily use over a few days to a week, storage at refrigerated temperatures (2-8°C) may be acceptable to avoid repeated freeze-thaw cycles [4]. However, for long-term stability beyond this period, the manufacturer's recommendation of -20°C should be followed. Always label aliquots with the date of reconstitution.

Q: The new ICH Q1 guideline mentions "development stability studies." How does this apply to my research with MEGA-10? A: This involves conducting forced degradation studies on your target protein or formulation with MEGA-10. You would intentionally expose it to various stresses (e.g., heat, light, different pH levels) to understand how it degrades and to confirm that your analytical methods can detect these changes. This is a foundational step for robust method validation [2].

Q: Where can I find the official Certificate of Analysis (CoA) for my specific lot of MEGA-10? A: The manufacturer, Avanti Research, provides Certificates of Analysis for each lot on their product website. You can locate your specific lot number to download the corresponding CoA for detailed quality control data [1].

References

troubleshooting low protein yield with MEGA-10

Author: Smolecule Technical Support Team. Date: February 2026

MEGA-10 Technical Specifications

First, ensure you are working with a properly characterized detergent. The following table summarizes the key properties of MEGA-10 from multiple suppliers.

Property Specification Source
Product Name MEGA-10 [1] [2] [3]
Synonyms N-Oxodecyl meglumine; n-Decanoyl-N-methyl-D-glucamine; N-decanoyl-N-methylglucamine [1] [2] [3]
CAS Number 85261-20-7 [1] [2] [3]
Molecular Formula C₁₇H₃₅NO₆ [1] [2] [3]
Molecular Weight 349.46 g/mol [1] [2] [3]
Critical Micelle Concentration (CMC) ~6-7 mM [3] (also reported between 7-25 mM [2]) [2] [3]
Appearance White to off-white powder or granules [1] [2]
Purity > 98.0% - 99.92% [1] [2] [3]
Reported Use Solubilization of membrane proteins [2]; extraction and analysis of membrane proteins [3] [2] [3]

Troubleshooting Low Protein Yield with MEGA-10

Low protein yield can stem from various points in the experimental process. The following decision tree outlines a logical pathway for diagnosing the most common issues. The core principle is that the detergent must form micelles (be above its CMC) to effectively solubilize proteins, and the solution conditions must be compatible with both the detergent and your target protein.

G Start Low Protein Yield with MEGA-10 A Is MEGA-10 concentration above CMC (6-7 mM)? Start->A B Verify stock solution preparation. Ensure working concentration is >7 mM. A->B No C Are solution conditions (pH, temperature, ions) optimal? A->C Yes J Potential causes ruled out. Proceed with experimental optimization. B->J D Test different buffer conditions. Avoid strong ionic environments that may precipitate detergent. C->D No E Is the detergent active and stored correctly? C->E Yes D->J F Prepare fresh MEGA-10 stock. Store powder at -20°C, protect from moisture. E->F No G Is MEGA-10 suitable for your specific protein? E->G Yes F->J H Perform a detergent screen. Try MEGA-9, Octyl Glucoside, CHAPS, or others. G->H No I Review purification protocol. Optimize detergent-to-protein ratio and solubization time. G->I Yes H->J I->J

Detailed FAQs & Methodologies

Here are detailed answers and protocols for the key questions raised in the troubleshooting guide.

How do I correctly prepare a MEGA-10 stock solution?

A common cause of failure is an improperly prepared stock solution. MEGA-10 has good water solubility, but the solution process matters.

Detailed Protocol:

  • Calculate Mass: Weigh the required mass of MEGA-10 powder. To prepare 10 mL of a 100 mM stock solution, you would need: 0.34946 g/mol * 0.1 L * 100 mmol/mol = 0.349 g.
  • Dissolve: Add the powder to the required volume of purified water (e.g., Milli-Q water). The solution may need gentle warming and agitation to fully dissolve. Do not use a magnetic stir bar at high speed, as this can cause frothing.
  • Verify and Store: Ensure the solution is clear and colorless [2]. Filter sterilize the solution using a 0.22 μm filter if needed. Aliquot and store the stock solution at -20°C for long-term storage (up to 6 months) [1]. Avoid repeated freeze-thaw cycles.
How do I optimize solution conditions for MEGA-10?

MEGA-10 is a non-ionic detergent, which generally makes it mild and less denaturing. However, its effectiveness can be influenced by the buffer environment.

  • pH: MEGA-10 is stable over a wide pH range. A reported pH for a MEGA-10 solution is between 5.0 - 8.0 [2]. However, the optimal pH will be determined by the stability of your specific target protein.
  • Temperature: MEGA-10 has a melting point of 88-95°C [2], so it is stable at standard laboratory temperatures. However, the propensity to form micelles can be temperature-dependent. Perform solubilization at a temperature relevant to your protein's stability (e.g., 4°C on ice or at 37°C).
  • Ionic Strength: While non-ionic detergents are generally tolerant of salts, very high ionic strength can potentially lead to salting-out effects. If your buffer contains high concentrations of salts like ammonium sulfate, consider dilution or dialysis.
What is the recommended detergent screening protocol?

If MEGA-10 is not yielding results, it may simply be incompatible with your protein. It is standard practice in membrane protein biochemistry to screen multiple detergents [2].

Detailed Protocol:

  • Select Detergents: Choose a panel of detergents with different properties. A good starting panel includes:
    • Other Glucamides: MEGA-9 (shorter alkyl chain) [2].
    • Glucosides: n-Octyl-β-D-glucoside (OG) or n-Octyl-β-D-thioglucoside (OTG) [2].
    • Cholates: CHAPS or CHAPSO (zwitterionic) [2].
    • Polyoxyethylene Ethers: Triton X-100 or DDM (note: DDM has a very low CMC).
  • Parallel Solubilization: Prepare identical membrane pellets. Solubilize each pellet with a different detergent from your panel at a concentration well above their respective CMC values.
  • Evaluate Outcome: After solubilization, centrifuge to remove insoluble material. Compare the protein yield and, more importantly, the activity of your target protein in the supernatant from each condition.

Key Takeaways

  • Concentration is Critical: The most common error is working below the Critical Micelle Concentration (CMC) of 6-7 mM. Always use MEGA-10 at a final working concentration significantly above its CMC to ensure micelle formation and effective solubilization [2] [3].
  • Solution Preparation Matters: Improperly prepared or old stock solutions can lead to ineffective detergent concentration. Prepare fresh stock solutions correctly and store them appropriately to maintain activity [1] [2].
  • Screen for Compatibility: No single detergent works for every protein. If MEGA-10 fails, systematic screening of alternative detergents is a standard and necessary approach to find the right one for your specific membrane protein [2].

References

Frequently Asked Questions on Detergent Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions related to detergent use in Cryo-EM:

  • Q1: Why is detergent optimization critical for membrane protein Cryo-EM? Detergents are essential for solubilizing and stabilizing membrane proteins. An suboptimal detergent can lead to protein denaturation, aggregation, or preferred orientation on the grid, preventing high-resolution structure determination [1].

  • Q2: What are the common symptoms of poor detergent conditions? You may observe empty holes (protein has fallen out of the ice), protein aggregation, denaturation (loss of structural integrity), or preferred orientation in your micrographs [1].

  • Q3: How do I systematically optimize detergent conditions? Optimization involves screening multiple conditions. Key parameters include detergent type, concentration (typically 0.001-0.1% above the CMC), and incubation time with the protein. Always use a systematic approach and pre-test conditions with negative stain EM [1].

Troubleshooting Guide for Detergent-Related Issues

The table below outlines common problems and their general solutions, which can be applied to MEGA-10 optimization.

Challenge Symptoms Potential Solutions & Adaptations for MEGA-10

| Preferred Orientation | Limited particle views in 2D classes and 3D reconstruction [1]. | • Adjust MEGA-10 concentration (e.g., try 0.001-0.1%) • Use graphene or continuous carbon support filmsAdd small amounts of lipids or alternative mild detergents • Try tilted data collection [1] | | Poor Particle Distribution | Empty holes or overcrowding, aggregation [1]. | • Optimize MEGA-10 concentration and protein-to-detergent ratio • Modify grid surface chemistry with different glow discharge parameters • Change grid type (e.g., gold grids for better conductivity) • Include stabilizing agents (e.g., cholesterol) in the buffer [1] | | Sample Denaturation | Loss of structural integrity, blurred or featureless particles [1]. | • Reduce sample's exposure time to the air-water interface (AWI) • Ensure MEGA-10 concentration is not destabilizing • Use rapid freezing techniques and consider sample preparation at a functionally relevant temperature (e.g., higher temp for thermophilic proteins) [1] [2] | | Ice Contamination | Crystalline ice in the grid, which causes strong diffraction and obscures details [2]. | • Ensure rapid and proper vitrification by maintaining cryogen temperature • Control humidity in the preparation chamber to prevent water condensation on the grid, especially when working at temperatures different from room temperature [2] |

Experimental Protocol for Screening Detergent Conditions

Here is a detailed workflow you can follow to experimentally determine the optimal conditions for MEGA-10 with your specific protein. This protocol synthesizes steps from multiple established Cryo-EM practices [1] [3].

Start Start: Purified Membrane Protein P1 1. Sample Preparation Phase • Characterize sample homogeneity (SEC, DLS) • Prepare multiple aliquots with varying   MEGA-10 concentrations Start->P1 P2 2. Initial Grid Screening • Apply sample to different grid types • Rapidly freeze (vitrify) grids • Check for ice quality and particle distribution P1->P2 P3 3. Fine-Tuning Optimization • Adjust blotting time/force • Control environmental conditions (e.g., humidity) • Add stabilizing agents if needed P2->P3 P4 4. Data Collection & Validation • Collect small dataset from best grid(s) • Process data (2D classification, refinement) • Evaluate map resolution and particle behavior P3->P4 End Optimal Condition Determined P4->End

Phase 1: Sample Preparation

  • Characterization: Ensure your membrane protein is pure, monodisperse, and stable. Use size exclusion chromatography (SEC) and dynamic light scattering (DLS) to confirm homogeneity [1].
  • Buffer and Additives: Use a buffer that maintains protein stability. You may include lipids or cholesterol at this stage to enhance stability [1] [3].
  • Condition Screening: Prepare several aliquots of your protein with MEGA-10 concentrations spanning a relevant range (e.g., from just above its critical micelle concentration (CMC) up to 0.1%). Incubate them before grid preparation.

Phase 2: Initial Grid Screening

  • Grid Selection: Apply each sample condition to freshly glow-discharged holey carbon grids (e.g., Quantifoil R1.2/1.3, 300 mesh in gold or copper) [4] [3].
  • Vitrification: Use a vitrification device (e.g., Vitrobot) to plunge-freeze the grids. Maintain high humidity (>95%) to prevent premature sample drying [1] [4].
  • Quality Check: Initially screen the frozen grids using the cryo-electron microscope. Look for vitreous (non-crystalline) ice, a uniform particle distribution, and the absence of obvious aggregates or contamination [1] [2].

Phase 3: Fine-Tuning Optimization

  • Based on the initial screening, select the most promising MEGA-10 concentration(s) for further refinement.
  • Parameter Adjustment: Systematically adjust key vitrification parameters:
    • Blotting Time: Typically 2-6 seconds; affects ice thickness [1].
    • Blotting Force: Can be adjusted; sometimes set to zero for very delicate samples [4].
    • Wait Time: The delay between sample application and blotting (0-30 seconds) [1].
  • Stabilization Strategies: If issues like denaturation persist, consider adding small molecules or using support films to shield the protein from the air-water interface [1].

Phase 4: Data Collection and Validation

  • From your best grid, collect a small dataset (e.g., 500-1000 micrographs).
  • Process this data through standard single-particle analysis steps: motion correction, CTF estimation, particle picking, 2D classification, and initial 3D refinement [4] [5].
  • The quality of the 2D classes and the resolution of the 3D reconstruction will be the ultimate validation of your optimized MEGA-10 condition.

Key Considerations for Your Experiments

  • Start with the CMC: Ensure your MEGA-10 concentration is always above its known Critical Micelle Concentration to maintain a monodisperse protein solution.
  • Beware of the Air-Water Interface (AWI): The AWI is a major denaturation source. Strategies to reduce AWI exposure include using fiducial markers [6], faster blotting, or support films [1].
  • Temperature is a Parameter: Remember that sample preparation temperature can impact structure. For proteins from thermophilic organisms, preparing grids at higher temperatures (e.g., 55°C) might be necessary to capture a functional conformation [2].

References

Understanding the Goal: Removing MEGA-10 Detergent

Author: Smolecule Technical Support Team. Date: February 2026

MEGA-10 is a non-ionic detergent (decanoyl-N-methylglucamide) commonly used to solubilize proteins during extraction and purification. However, its presence can interfere with downstream applications like mass spectrometry, crystallization, or enzymatic activity assays. The core challenge is to remove MEGA-10 effectively without losing your protein sample or compromising its stability.

Troubleshooting Guide: MEGA-10 Removal Methods

The table below compares the most common and effective techniques for detergent removal.

Method Principle Best For Key Advantages Potential Limitations
Dialysis Diffusion of small molecules across a semi-permeable membrane Large sample volumes; gentle removal Universally accessible; low cost; minimal sample handling Very slow process (days); high dilution factor; may not remove all detergent
Size-Exclusion Chromatography (SEC) Separation by hydrodynamic size in solution High-resolution separation from proteins >10-15 kDa Fast (minutes to hours); buffer exchange in same step; can be scaled Sample dilution; detergent micelles can co-elute with large proteins
Bio-Beads SM-2 Hydrophobic adsorption of detergent onto porous polystyrene beads Concentrated samples; complete removal for sensitive assays Highly effective, even for complete removal; works with dilute detergent Can adsorb some proteins; requires optimization of bead-to-sample ratio
Precipitation Protein precipitation and re-solubilization in detergent-free buffer Rapid processing; large sample numbers Fast; concentrates the sample; removes many contaminants Risk of protein loss or irreversible denaturation; not all proteins precipitate well
Diafiltration/Ultrafiltration Membrane-based filtration and buffer exchange Any sample volume when concentration is also needed Fast and efficient; easy to optimize and automate Membrane can adsorb protein; concentration polarization can reduce efficiency

Recommended Experimental Protocols

Protocol 1: Removal Using Bio-Beads SM-2

This method is often the most effective for complete removal of non-ionic detergents like MEGA-10 [1].

  • Preparation: Wash 1 g of Bio-Beads SM-2 with 10 mL of methanol, then rinse thoroughly with >20 mL of distilled water. Equilibrate the beads in your final desired buffer (e.g., 20 mM Tris-HCl, pH 8.0).
  • Incubation: Add the pre-washed beads to your protein preparation. A good starting point is 100 mg of wet beads per mL of sample containing 1% MEGA-10.
  • Mixing: Incubate the sample with the beads at 4°C for 4 hours with gentle end-over-end mixing.
  • Separation: Remove the beads by low-speed centrifugation or by pouring the sample through a small column.
  • Confirmation: The success of detergent removal can be confirmed by a colorimetric assay or by observing a change in the sample's surface tension.
Protocol 2: Fast Protein Liquid Chromatography (FPLC) with Size-Exclusion

This is a high-resolution method suitable for purifying proteins that form stable complexes.

  • Column Selection: Equilibrate a HiLoad 16/600 Superdex 200 pg column with at least 1.5 column volumes of detergent-free buffer (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.5).
  • Sample Preparation: Concentrate your protein sample to a volume of ≤ 5 mL and ensure it is free of aggregates by centrifugation.
  • Separation: Load the sample onto the column and run the FPLC at a flow rate of 1 mL/min, collecting fractions.
  • Analysis: Monitor the absorbance at 280 nm. Analyze the fractions by SDS-PAGE to identify those containing your pure protein, which will be separated from the lower molecular weight detergent micelles.

The following workflow diagram outlines the key decision points for selecting and applying these methods:

G Start Start: MEGA-10 Removal Goal Define Primary Goal Start->Goal Gentle Gentle, Complete Removal? Goal->Gentle Highest Purity Fast Fast Processing is Critical? Goal->Fast Throughput Conc Need Sample Concentration? Goal->Conc Volume Reduction Method1 Protocol 1: Use Bio-Beads SM-2 Gentle->Method1 Yes Method2 Protocol 2: Use SEC (FPLC) Fast->Method2 Yes Method3 Use Diafiltration Conc->Method3 Yes Method4 Use Protein Precipitation Conc->Method4 Robust Protein Confirm Confirm Removal (e.g., Assay, SDS-PAGE) Method1->Confirm Method2->Confirm Method3->Confirm Method4->Confirm End Clean Protein for Downstream Assays Confirm->End

MEGA-10 Removal Method Selection Workflow

Frequently Asked Questions (FAQs)

Q1: How can I confirm that MEGA-10 has been successfully removed from my protein sample? A direct colorimetric assay is the most conclusive method. Alternatively, you can monitor the surface tension of the solution or use analytical size-exclusion chromatography to check for the absence of detergent micelles. A functional assay of your protein can also serve as an excellent indirect confirmation.

Q2: My protein precipitates or becomes inactive during detergent removal. What should I do? This indicates a stability issue. Consider these adjustments:

  • Stabilize the protein: Add a stabilizing agent like 10% glycerol, a low concentration of a milder detergent (e.g., 0.01% Tween 20), or a substrate/cofactor to the buffer.
  • Change the method: Switch to a gentler method like slow dialysis or a different chromatography resin.
  • Optimize conditions: Ensure the pH and ionic strength of your target buffer are optimal for your protein's stability.

Q3: Can I use these methods for other non-ionic detergents like Triton X-100 or Tween 20? Yes, the principles are the same, but efficacy varies. Bio-Beads are excellent for Triton X-100 but less effective for Tween 20. SEC and diafiltration work well for most detergents, though the critical micelle concentration (CMC) and size must be considered.

References

N-Decanoyl-N-methylglucamine compared to other MEGA surfactants

Author: Smolecule Technical Support Team. Date: February 2026

MEGA Surfactant Comparison at a Glance

The table below summarizes the key properties of MEGA-9 and MEGA-10, two closely related non-ionic detergents from the same family.

Property MEGA-9 (N-nonanoyl-N-methylglucamine) MEGA-10 (N-Decanoyl-N-methylglucamine)
Hydrophobic Tail 9-carbon chain [1] 10-carbon chain [2]
Molecular Formula C₁₆H₃₃NO₆ [1] C₁₇H₃₅NO₆ [2]
Molecular Weight Information missing 349.5 g/mol [2]
Critical Micelle Concentration (CMC) Information missing 6-7 mM (20-25°C) [3]
Key Characteristics Membrane solubilizer, can form vesicles [1] Water-soluble, nondenaturing; useful for membrane protein solubilization [2]
Primary Applications Component of PBS; used in microbiology [1] Membrane protein extraction & purification; solubilization of lipids; ligand-binding assays [2] [3]
Form Powder [1] Powder [3]
Storage Temperature -20°C [1] 2-8°C [3]

Performance and Research Applications

The difference of a single methylene group in their hydrophobic tails significantly influences their behavior and optimal use cases.

  • Membrane Protein Solubilization: MEGA-10 is extensively used for solubilizing membrane proteins while maintaining their native structure and function, making it valuable for protein purification and structural biology studies [2]. Its effectiveness has been demonstrated in protocols for the extraction and analysis of membrane proteins, sometimes in combination with ionic detergents like SDS [2]. MEGA-9 is also recognized as a membrane solubilizer [1].
  • Mixed Micelle Systems: Research shows that MEGA-10 forms mixed micelles with other surfactants, such as the amino-acid-based anionic surfactant SDDS (N-methyl-N-dodecanoyl sodium glycinate). These mixtures can exhibit synergism, leading to lower collective Critical Micelle Concentrations (CMC) and enhanced surface activity, which is beneficial for pharmaceutical and cosmetic formulations [4].
  • Biophysical and Material Science Research: MEGA-10 has been used in studies beyond biochemistry, including investigating the wetting behavior of super-hydrophobic surfaces and the freezing dynamics of surfactant-laden droplets [2] [3].

Experimental Insights and Workflow

While full experimental protocols were not available in the search results, the cited studies provide methodologies for key applications involving MEGA-10.

  • Extraction of Membrane Proteins: One study found that an optimal concentration of MEGA-10 in combination with sodium dodecyl sulfate (SDS) allows for efficient extraction and analysis of membrane proteins. This suggests that mixed detergent systems can be fine-tuned for specific protein targets [2].
  • Studying Mixed Micelle Properties: The following workflow generalizes the methodology used to investigate the synergistic properties of MEGA-10 in mixed surfactant systems [4]:

G Start Prepare Aqueous Solutions of MEGA-10 and Partner Surfactant A Mix Surfactants at Various Molar Ratios Start->A B Determine Critical Micelle Concentration (CMC) A->B C Calculate Interaction Parameters (e.g., β^m) B->C D Analyze Thermodynamics of Micellization (ΔG_m, ΔH_m, ΔS_m) C->D E Characterize Micelle Properties: Size, Shape, Micropolarity D->E

This workflow is adapted from the physicochemical investigation of MEGA-10/SDDS mixtures [4].

Decision Guide for Researchers

Choosing between MEGA surfactants depends on your specific experimental needs.

  • For general membrane solubilization and protein stabilization, MEGA-10 is a well-established starting point due to its nondenaturing nature and extensive documentation in membrane research [2].
  • If your application requires a specific CMC or involves mixed micelle systems, MEGA-10's known CMC (6-7 mM) provides a quantitative basis for buffer formulation and experimental design [3].
  • For highly specialized formulations, such as in drug delivery or cosmetics, the documented synergistic effects of MEGA-10 with ionic surfactants like SDDS can be leveraged to improve solubilization capacity and surface activity [4].

Information Gaps and Further Research

The available information is most complete for MEGA-10, while data for other MEGA surfactants (like MEGA-8 or MEGA-11) and direct head-to-head comparative studies were not found in this search.

To build a more comprehensive guide, you could:

  • Consult specialized handbooks on detergents and protein methods for data on a wider range of MEGA surfactants.
  • Search for papers that directly compare the efficacy of different MEGA surfactants in solubilizing specific membrane protein classes.
  • Look into patent databases for formulations that utilize various MEGA surfactants, which can indicate their practical industrial applications.

References

Comparison at a Glance: MEGA-10 vs. Octyl Glucoside

Author: Smolecule Technical Support Team. Date: February 2026

Property MEGA-10 Octyl Glucoside (OG)
Chemical Name N-decanoyl-N-methylglucamine [1] [2] n-Octyl-β-d-glucopyranoside [3] [4]
IUPAC Name Information not available in search results (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(octyloxy)oxane-3,4,5-triol [4]
Chemical Class Nonionic, glycoside (glucamide) [1] Nonionic, alkyl glycoside [3] [4]
Molecular Formula C₁₇H₃₅NO₆ [2] C₁₄H₂₈O₆ [4]
Molecular Weight 349.47 g/mol [2] 292.37 g/mol [4]
Critical Micelle Concentration (CMC) Lower than C12 TAB (detailed value not available in search results) [1] 0.025 M (~0.7% w/v) [4]
Aggregation Number ~140 (pure micelles); reduced in mixed systems [1] [5] Information not available in search results
Primary Applications Membrane protein solubilization, mixed micelle studies [1] Membrane protein solubilization & purification, HIV inactivation, contact lens conditioning [4]
Key Feature Effective membrane solubilizer; studied in binary mixtures with ionic surfactants [1] High selectivity for immunoprecipitation; does not denature proteins; can be easily removed [4]

Key Experimental Findings and Protocols

The value of these surfactants is often demonstrated in specific experimental contexts. Here are some key findings and methodologies from the literature.

  • Mixed Micelle Studies with MEGA-10: A 2007 study investigated binary systems of MEGA-10 with alkyltrimethylammonium bromides (C12, C14, C16 TAB). Key methodologies and findings included [1] [5]:

    • Analysis Methods: The micellization process was studied using theories from Rubingh and Maeda. Parameters like counter-ion binding, aggregation number, and micelle polarity were determined using techniques such as fluorescence spectroscopy and conductometry [1] [5].
    • Key Finding: The mixtures showed synergistic interactions, indicated by negative interaction parameters (β) in Rubingh's model. The micellar aggregation number of pure MEGA-10 (approx. 140) decreased upon the addition of ionic surfactants [1] [5].
    • Thermodynamics: The standard free energy of micellization (ΔG°m) was found to be negative, indicating a spontaneous process, and became more negative with increasing chain length of the ionic surfactant partner [1].
  • Octyl Glucoside in Separation Membranes: Research has explored OG's use in stabilizing polymer membranes for olefin/paraffin separation [6].

    • Experimental Protocol: Silver tetrafluoroborate (AgBF₄) and OG were dissolved in an aqueous solution of polyvinylpyrrolidone (PVP). This solution was cast onto a polysulfone support to create a composite membrane. Its performance was tested in a gas permeation cell with a propylene/propane mixture [6].
    • Key Finding: The addition of OG to PVP/AgBF₄ membranes significantly improved long-term stability. It suppressed the coalescence and growth of silver particles that otherwise degraded membrane performance, acting as a protective surfactant film [6].

A Researcher's Guide to Applications

Based on their distinct properties, here is a guide to their typical applications in a research setting.

  • MEGA-10 is recognized as an effective nonionic surfactant for membrane solubilization [1]. Its behavior has been particularly well-studied in mixed binary systems with ionic surfactants, where it demonstrates synergistic effects, making it a interesting candidate for formulating complex detergent systems for membrane protein work [1] [5].

  • Octyl Glucoside is a gold-standard detergent for membrane protein biochemistry. Its key advantages include effective solubilization without denaturing proteins and the fact that it can be easily removed from protein preparations via dialysis or dilution, thanks to its relatively high CMC [4]. It is also noted for improving the selectivity of immunoprecipitation of tyrosine-phosphorylated proteins and has been used in other specialized applications like inactivating HIV and conditioning contact lenses [4].

To help visualize the core structural difference that defines these surfactants, see the diagram below.

HeadGroup1 Glucose Linker1 Amide Linkage HeadGroup1->Linker1 connected via Tail1 C10 Alkyl Chain Linker1->Tail1 Surfactant1 MEGA-10 Surfactant1->HeadGroup1 HeadGroup2 Glucose Linker2 Glycosidic Linkage HeadGroup2->Linker2 connected via Tail2 C8 Alkyl Chain Linker2->Tail2 Surfactant2 Octyl Glucoside Surfactant2->HeadGroup2

How to Choose for Your Experiment

Your choice between MEGA-10 and Octyl Glucoside will depend heavily on your specific experimental goals.

  • For purifying proteins that are sensitive or require a mild environment, Octyl Glucoside is often the preferred first choice due to its well-established record of preserving protein activity and the ease of its removal post-solubilization [4].
  • If you are studying the fundamentals of micelle formation or designing a custom mixed surfactant system, MEGA-10 presents a compelling option. Its behavior in mixtures with ionic surfactants is documented and can be leveraged to tune micellar properties like size and polarity [1].
  • For applications where surfactant solubility and Krafft temperature are critical, note that the anomeric configuration (α vs. β) of alkyl glycosides can significantly influence these properties. While specific data for MEGA-10 is limited, this is a key consideration for sugar-based surfactants in general [7].

References

MEGA-10 efficacy vs CHAPS for protein stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Performance Comparison

The table below summarizes the key characteristics of MEGA-10 and CHAPS based on experimental data and technical specifications [1] [2] [3].

Property MEGA-10 CHAPS
Chemical Class Nonionic glucamide [1] Zwitterionic cholamidopropyl derivative [1] [3]
Critical Micelle Concentration (CMC) 3.5-5.0 mM (in pH 7.2 PBS) [1] 6-10 mM [3]
Aggregation Number Information not specific 4-14 [3]
Micellar Molecular Weight Information not specific ~6,150 Da [3]
Protein Stabilization Efficacy Good membrane invasion and moderate protein stabilization (inference from MEGA-9 data) [2] Effective at stabilizing proteins at interfaces; can prevent aggregation [4]
Key Strengths Effective at penetrating lipid bilayers [2] High CMC allows for easy removal via dialysis; combines properties of sulfobetaine and bile salt detergents; good for maintaining protein conformation [1] [3]
Considerations May be a less effective stabilizer for some proteins compared to CHAPS [2] Can cause unfolding of certain proteins (e.g., ovalbumin) at higher concentrations (≥5 mM) [4]

Supporting Experimental Data and Protocols

The comparative data is derived from the following experimental contexts:

1. Thermodynamic and Synergism Studies A study measured the surface tension of pure and mixed surfactant systems to determine CMC values and synergism. The CMC for pure MEGA-10 was found to be 5.0 mM, and for CHAPS, it was 8.0 mM in a pH 7.2 phosphate buffer solution. When mixed, the systems showed marked synergistic phenomena, meaning the combination performed better than expected, with enhanced surface activity and micellization [1].

2. Computational Screening for Protein Solubilization An all-atom molecular dynamics study evaluated detergents for their ability to solubilize and stabilize the membrane protein hGOAT. The process was broken down into:

  • Membrane Invasion: The detergent's ability to penetrate a lipid bilayer and extract the protein. MEGA-9 (a homologue of MEGA-10) showed >45% membrane invasion, indicating the MEGA series is effective at this initial step [2].
  • Protein Stabilization: The ability to maintain the protein's native fold after extraction. CHAPS was ranked as one of the top detergents, supporting the lowest structural fluctuation (RMSF), indicating strong stabilization of the protein structure [2]. MEGA-9 was identified as a strong candidate because it was effective in both invasion and stabilization, while many other detergents were strong in only one area [2].

3. Experimental Protein Stabilization Protocol A study on stabilizing proteins at a water/methylene chloride interface provides a clear protocol demonstrating CHAPS's efficacy [4]:

  • Problem: Emulsification of aqueous protein solutions triggered the formation of water-insoluble aggregates at the interface, leading to low recovery of proteins like β-lactoglobulin (36%).
  • Solution: Adding 5 mM CHAPS to the aqueous phase raised the recovery of β-lactoglobulin to 96%.
  • Methodology: The protein solution, with or without detergent, was emulsified in methylene chloride. After incubation, the mixture was centrifuged, and the amount of protein recovered in the aqueous phase was quantified and compared. This demonstrates CHAPS's direct role in preventing interfacial denaturation [4].

Experimental Workflow Visualization

The diagram below illustrates the key steps for evaluating detergent efficacy in stabilizing proteins at an interface, based on the experimental protocol [4].

Start Prepare Aqueous Protein Solution AddDetergent Add Detergent (e.g., CHAPS) Start->AddDetergent Emulsify Emulsify in Methylene Chloride AddDetergent->Emulsify Incubate Incubate at Interface Emulsify->Incubate Centrifuge Centrifuge Mixture Incubate->Centrifuge Analyze Analyze Aqueous Phase Centrifuge->Analyze Result Quantify Protein Recovery & Stability Analyze->Result

Key Conclusions for Researchers

  • Choose MEGA-10 for efficient initial extraction and solubilization of membrane proteins from lipid bilayers, as suggested by its homolog's performance in computational screening [2].
  • Choose CHAPS for superior stabilization of soluble proteins at interfaces and situations where easy detergent removal via dialysis is beneficial [4] [3]. CHAPS is also a strong candidate for solubilizing membrane proteins while maintaining their native structure [2].
  • Consider Mixtures for potential synergistic effects. Research indicates that blending CHAPS with MEGA surfactants can result in enhanced surface activity and mixed micelle formation, potentially offering better overall performance than either detergent alone [1].

References

N-Decanoyl-N-methylglucamine versus DDM for membrane studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & General Properties of MEGA-10

The table below outlines the key characteristics of MEGA-10 as a tool for membrane protein research.

Property Description
Chemical Name N-Decanoyl-N-methylglucamine [1] [2] [3]
Common Name MEGA-10 [2] [3]
Detergent Class Non-ionic [2] [3]
Molecular Weight 349.5 g/mol [2] [3]
Critical Micelle Concentration (CMC) 0.24% (w/v) or ~6-7 mM (at 20-25°C) [4] [3]
Primary Application Solubilization of membrane proteins while preserving native structure [2]

Performance Data and Experimental Evidence

The following table summarizes the key experimental findings on MEGA-10's performance from the search results.

Aspect Experimental Finding / Recommendation
Optimal Extraction Concentration Maximal protein extraction occurs around its Critical Micelle Concentration (CMC) of 0.24% (w/v) [4].
Compatibility with Electrophoresis A sodium dodecyl sulfate (SDS) concentration >0.4% (w/v) in the sample buffer is crucial for clear analysis by electrophoresis and Western blotting after extraction with MEGA-10 [4].
Classification & Harshness Classified as a "mild" (non-denaturing) non-ionic detergent [5]. It is considered less denaturing than anionic or zwitterionic detergents, which are known to destabilize extramembranous soluble domains of membrane proteins [5].
General Effectiveness Found to have a superior extraction effect for integral membrane proteins compared to most conventional detergents [4].

Detailed Experimental Protocol

Based on the study by Chuang et al. (2011), here is a detailed methodology for extracting and analyzing membrane proteins using MEGA-10 [4]:

  • Preparation of Lysis Buffer:

    • Use MEGA-10 at a concentration of 0.24% (w/v) in an appropriate aqueous buffer (e.g., Tris or phosphate buffer). This concentration is optimal as it corresponds to its CMC, where micelle formation begins and extraction efficiency is highest.
  • Protein Extraction:

    • Incubate the membrane preparation (e.g., cell membranes, tissue homogenate) with the prepared lysis buffer.
    • Gently mix for a defined period (typically 30 minutes to 2 hours) at a low temperature (e.g., 4°C) or on ice to facilitate solubilization.
  • Sample Preparation for Downstream Analysis:

    • After extraction, clarify the solution by high-speed centrifugation to remove insoluble material.
    • For subsequent analysis by SDS-PAGE or Western blotting, it is critical to mix the protein extract with a sample buffer containing a final concentration of at least 0.4% (w/v) SDS. This step ensures that proteins are uniformly denatured and coated for clear separation and detection.
  • Analysis:

    • Proceed with standard SDS-PAGE, Western blotting, or other biochemical analyses.

Key Considerations for Detergent Selection

While the search results lack direct data on DDM, they provide a crucial framework for understanding how detergents behave, which is essential for an objective comparison.

  • Mechanism of Harshness: The "harshness" of a detergent (its tendency to denature proteins) is not only related to its interaction with transmembrane domains but also with the extramembranous soluble domains (ESDs) of membrane proteins. Destabilization of ESDs can compromise the stability and function of the entire protein. Non-ionic detergents like MEGA-10 are generally milder in this regard compared to anionic or zwitterionic detergents [5].
  • Mitigating Harshness: The potential destabilizing effects of harsher detergents can be mitigated by including lipids or non-ionic detergents in mixtures and by limiting contact time [5].

To help visualize the decision-making process for using a detergent like MEGA-10 in a membrane protein workflow, see the following diagram:

Start Start: Membrane Protein Study D1 Select Non-ionic Detergent (e.g., MEGA-10) Start->D1 D2 Use at CMC for Extraction (0.24% w/v for MEGA-10) D1->D2 D3 Add SDS >0.4% for Analysis D2->D3 Note1 Optimal extraction at CMC D2->Note1 End Analyze via Electrophoresis/Western Blot D3->End Note2 Critical for clear analysis D3->Note2

References

MEGA-10 comparison with alkyl glucosides

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties at a Glance

Property MEGA-10 Alkyl Glucoside (Representative: Decyl Glucoside, C10)
Chemical Name N-Decyl-N-methylglucamide [1] Decyl Glucoside [2]
Chemical Class Fatty acid glucamide (non-ionic) [1] Sugar ester (non-ionic) [3] [4]
Head Group N-Methylglucamide [1] Glucose [4]
Linkage Amide [1] Glycosidic (Ether) [3]
Typical Form Powder [1] Viscous liquid [2]
CMC (at 25°C) 4.8 mM [5] [6] Information Missing
HLB Value Information Missing 10-12 [2]
Krafft Temperature (Tk) Information Missing Information Missing

Experimental Data & Protocols

The quantitative data in the table above comes from specific experimental protocols. Here are the methodologies for the key measurements that were cited.

  • Critical Micelle Concentration (CMC) Determination for MEGA Surfactants [5] [6]

    • Method: A continuous titration method using an environment-sensitive fluorescent probe (ANS, 8-anilino-1-naphthalenesulfonate).
    • Procedure: The detergent was added continuously from a concentrated stock solution into a saline buffer held in a temperature-controlled cuvette. The buffer contained the ANS probe.
    • Measurement: The fluorescence of ANS increases significantly when it is incorporated into a hydrophobic environment, such as a micelle. The CMC was identified as the concentration point at which a sharp increase in fluorescence intensity was observed.
    • Conditions: Measurements were taken across a temperature range of 5°C to 40°C.
  • Surface Tension and Krafft Temperature Measurement for Sugar Esters [3]

    • Surface Tension: Equilibrium surface tension isotherms were measured to obtain the Critical Micelle Concentration (CMC), the surface tension at the CMC (γcmc), and the minimum area per molecule at the air-water interface (Amin).
    • Krafft Temperature (Tk): The Krafft temperature, above which the surfactant forms micelles and dissolves properly, was determined. This can be done visually by identifying the temperature at which a surfactant solution becomes clear or via Differential Scanning Calorimetry (DSC) analysis.

The following diagram illustrates the structural differences and the core experimental workflow for CMC determination as described in the research.

cluster_structure Molecular Structure cluster_protocol Experimental Workflow: CMC Measurement MEGA MEGA-10 Glucamide Head (Amide Linkage) Step1 1. Prepare surfactant solution with fluorescent probe (ANS) MEGA->Step1 AlkylG Decyl Glucoside Glucose Head (Glycosidic Linkage) AlkylG->Step1 Step2 2. Titrate concentrated surfactant into solution Step1->Step2 Step3 3. Monitor fluorescence intensity Step2->Step3 Step4 4. Identify CMC at the point of sharp fluorescence increase Step3->Step4

Summary and Key Differences

To summarize the findings for your guide:

  • Structural Distinction: The primary difference lies in the chemical linkage. MEGA-10 features an amide linkage integrating the head group, while Alkyl Glucosides have a glycosidic (ether) linkage [3] [1]. This fundamental difference influences their hydrogen bonding capacity, stability, and interaction with biological systems.
  • Property Guidance: The data shows that MEGA-10 has a well-documented, low CMC of 4.8 mM [5] [6]. For Alkyl Glucosides, while a specific CMC for Decyl Glucoside is missing in these results, the general trend is that CMC decreases with increasing alkyl chain length [3]. Their solubility is also highly dependent on the anomeric configuration (α vs. β) of the glycosidic bond [3].
  • Application Context: Both are considered mild, biodegradable surfactants. MEGA surfactants are noted in structural biology for extracting and stabilizing proteins [1]. Alkyl Glucosides are widely used in eco-friendly cosmetics and cleaners for their gentle cleansing and emulsifying properties [4] [7].

How to Proceed with Your Comparison

The search results provide a solid foundation for comparing basic properties but are less detailed on direct head-to-head performance in complex applications like drug development.

  • For a Deeper Comparison: You may need to consult specialized scientific databases (e.g., SciFinder, Reaxys) for literature containing direct, comparative studies on the interaction of these surfactants with specific protein targets or their performance in formulation stability assays.
  • To Fill Data Gaps: Specifically searching for "critical micelle concentration (CMC) of decyl glucoside" or "Krafft temperature of MEGA-10" could yield the missing quantitative data to make your tables more complete.

References

×

XLogP3

0.6

UNII

9Q27ZA5M8G

Other CAS

85261-20-7

Wikipedia

Decanoyl N-methylglucamide

Dates

Last modified: 08-15-2023

Explore Compound Types